molecular formula C9H7BrN2O B3027580 8-Bromo-3-methylquinazolin-4(3H)-one CAS No. 1341038-12-7

8-Bromo-3-methylquinazolin-4(3H)-one

Cat. No.: B3027580
CAS No.: 1341038-12-7
M. Wt: 239.07
InChI Key: BVKMGYYVHYYEFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-3-methylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C9H7BrN2O and its molecular weight is 239.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-bromo-3-methylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-12-5-11-8-6(9(12)13)3-2-4-7(8)10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKMGYYVHYYEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C1=O)C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801290860
Record name 8-Bromo-3-methyl-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341038-12-7
Record name 8-Bromo-3-methyl-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1341038-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-3-methyl-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: The Quinazolinone Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 8-Bromo-3-methylquinazolin-4(3H)-one (CAS 1341038-12-7)

The quinazolinone core is a heterocyclic framework of significant interest in medicinal chemistry, widely regarded as a "privileged structure" due to its ability to bind to a diverse range of biological targets.[1] Derivatives of quinazolin-4(3H)-one have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4][5][6] The strategic modification of the quinazolinone scaffold, particularly through halogenation, is a proven method for modulating a compound's physicochemical properties and biological efficacy. The introduction of a bromine atom can enhance binding affinity, improve metabolic stability, or provide a reactive handle for further synthetic elaboration.[7]

This guide provides a comprehensive technical overview of This compound , a specific derivative within this important class. While literature dedicated exclusively to this compound (CAS 1341038-12-7) is sparse, its structure allows us to logically derive its synthesis, characterization, and potential applications based on well-established principles of organic chemistry and the extensive body of research on related analogues. We will explore a plausible and efficient synthetic pathway, detail the expected analytical characterization, and discuss its potential in the landscape of modern drug development.

Core Molecular Profile

To begin any research endeavor, a clear understanding of the target molecule's fundamental properties is essential. The following table summarizes the key physicochemical and structural descriptors for this compound.

PropertyValue
IUPAC Name This compound
CAS Number 1341038-12-7
Molecular Formula C₉H₇BrN₂O
Molecular Weight 239.07 g/mol
Canonical SMILES CN1C(=O)C2=C(C=CC=C2Br)N=C1
InChI Key YMPLBWWSJVLODH-UHFFFAOYSA-N (Related Structure)[8]
Appearance Expected to be a solid at room temperature

Retrosynthetic Analysis and Proposed Synthesis

A logical and efficient synthesis is paramount for the reliable production of any compound for research purposes. The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones can be approached through various established methods.[9] For our target molecule, a robust strategy involves a two-step process starting from a readily available brominated anthranilic acid derivative.

Retrosynthetic Logic

The target molecule can be conceptually deconstructed to identify key bond disconnections and strategic starting materials. The primary disconnection is at the N1-C2 and N3-C4 bonds of the pyrimidinone ring, leading back to a 2-amino-N-methylbenzamide intermediate and a one-carbon source. This intermediate, in turn, originates from 2-amino-3-bromobenzoic acid and methylamine.

G target This compound intermediate1 2-(Formylamino)-3-bromo-N-methylbenzamide target->intermediate1 Ring Formation intermediate2 2-Amino-3-bromo-N-methylbenzamide intermediate1->intermediate2 Formylation starting3 Formic Acid / Orthoformate intermediate1->starting3 C1 Source starting1 2-Amino-3-bromobenzoic Acid intermediate2->starting1 Amidation starting2 Methylamine intermediate2->starting2 Amidation

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Workflow

Based on the retrosynthetic analysis, a practical forward synthesis can be designed. This workflow prioritizes common laboratory reagents and well-documented reaction types, ensuring reproducibility.[9][10]

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization A 2-Amino-3-bromobenzoic Acid B SOCl₂ or EDC/HOBt A->B Activation C Methylamine (CH₃NH₂) B->C Coupling D 2-Amino-3-bromo-N-methylbenzamide C->D E Triethyl Orthoformate D->E Reactant F Acetic Anhydride (catalyst) E->F Catalyst G Heat (Reflux) F->G Condition H This compound G->H Product

Caption: Proposed two-step synthetic workflow.

Detailed Experimental Protocols

The following protocols are based on established procedures for the synthesis of quinazolinone derivatives and should be performed by trained personnel in a suitable laboratory setting.[9][10][11]

Protocol 2.3.1: Synthesis of 2-Amino-3-bromo-N-methylbenzamide

  • Rationale: This step creates the core benzamide structure with the required substituents in place for the subsequent cyclization. The use of a coupling agent like EDC/HOBt or conversion to an acyl chloride with thionyl chloride (SOCl₂) is a standard method for efficient amide bond formation.

  • Reagents & Equipment:

    • 2-Amino-3-bromobenzoic acid (1.0 eq)

    • Thionyl chloride (1.2 eq) or EDC (1.5 eq) / HOBt (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Methylamine solution (2.0 M in THF, 2.0 eq)

    • Triethylamine (TEA, 3.0 eq)

    • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

  • Procedure (Acyl Chloride Method):

    • Suspend 2-amino-3-bromobenzoic acid in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the suspension in an ice bath.

    • Add thionyl chloride dropwise via a dropping funnel over 15 minutes.

    • Remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until the reaction appears complete by TLC.

    • Remove the solvent and excess thionyl chloride under reduced pressure.

    • Re-dissolve the resulting crude acyl chloride in anhydrous DCM and cool again in an ice bath.

    • In a separate flask, mix the methylamine solution with triethylamine in DCM.

    • Add the methylamine solution dropwise to the acyl chloride solution.

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours.

    • Quench the reaction with water and extract the organic layer. Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure 2-amino-3-bromo-N-methylbenzamide.

Protocol 2.3.2: Synthesis of this compound

  • Rationale: This is the key ring-forming step. Triethyl orthoformate acts as a one-carbon electrophile that reacts with both the aniline nitrogen and the amide nitrogen to close the pyrimidinone ring. Heating is required to drive the reaction to completion.[9]

  • Reagents & Equipment:

    • 2-Amino-3-bromo-N-methylbenzamide (1.0 eq)

    • Triethyl orthoformate (5.0-10.0 eq)

    • Acetic anhydride (catalytic amount)

    • Round-bottom flask with reflux condenser, heating mantle

  • Procedure:

    • Combine 2-amino-3-bromo-N-methylbenzamide, triethyl orthoformate, and a catalytic amount of acetic anhydride in a round-bottom flask.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 140-150°C).

    • Maintain the reflux for 4-8 hours, monitoring the reaction progress by TLC.

    • After completion, allow the reaction mixture to cool to room temperature.

    • Excess triethyl orthoformate can be removed under reduced pressure.

    • The resulting solid is often of high purity. If necessary, it can be recrystallized from a suitable solvent like ethanol or purified via column chromatography to yield the final product, this compound.[10]

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. A combination of spectroscopic methods is employed for unambiguous structural assignment.

Expected Spectroscopic Data

The following table outlines the characteristic signals expected from standard analytical techniques, based on data from structurally similar quinazolinones.[7][10][11]

TechniqueExpected Observations
¹H NMR - Aromatic Protons (3H): Multiplets or doublets between δ 7.0-8.5 ppm. The bromine atom at position 8 will influence the splitting pattern and chemical shifts of adjacent protons. - N-Methyl Protons (3H): A sharp singlet around δ 3.5-3.8 ppm. - C2-Proton (1H): A singlet around δ 8.0-8.5 ppm, characteristic of the N=CH-N proton.[10]
¹³C NMR - Carbonyl Carbon (C4): A signal in the range of δ 160-165 ppm.[10] - Aromatic Carbons: Signals in the aromatic region (δ 115-150 ppm), including a signal for the carbon bearing the bromine (C8) at a characteristic upfield shift. - C2 Carbon: A signal around δ 145-155 ppm. - N-Methyl Carbon: A signal around δ 30-35 ppm.
FT-IR (KBr, cm⁻¹) - C=O Stretch (Amide): A strong, sharp absorption band around 1680-1700 cm⁻¹.[11] - C=N Stretch: An absorption band around 1590-1610 cm⁻¹.[11] - C-H Aromatic/Aliphatic Stretches: Signals around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively. - C-Br Stretch: A signal in the fingerprint region, typically below 700 cm⁻¹.
Mass Spec. (MS) - Molecular Ion Peak [M]⁺: Expect a characteristic pair of peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 1:1 ratio due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br). The calculated m/z would be ~238 and ~240.

Potential Biological Significance and Research Applications

While this specific molecule may not have documented biological activity, its structural class is highly active. Therefore, this compound is a prime candidate for biological screening.

Established Activities of the Quinazolinone Core
  • Antimicrobial Activity: Many quinazolinone derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][4] Compound 27, a related quinazolinone, was found to be highly potent against S. aureus with an MIC of 0.03 μg/mL.[6]

  • Anticancer Activity: The quinazolinone scaffold is present in several approved anticancer drugs (e.g., Gefitinib, Erlotinib). Novel derivatives are continuously being explored as inhibitors of kinases, PARP1, and other cancer-related targets.[3][5]

  • Anti-inflammatory and Analgesic Activity: Certain substitution patterns on the quinazolinone ring have led to compounds with significant anti-inflammatory and analgesic effects.[4][11]

Hypothetical Screening Workflow

A compound like this compound would typically enter a high-throughput screening (HTS) cascade to identify potential biological activities.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Lead Generation A Compound Synthesis & QC (this compound) B High-Throughput Screening (HTS) (e.g., Kinase, GPCR, Antimicrobial Panels) A->B C Initial 'Hit' Identification (Activity > Threshold) B->C D Resynthesis & Purity Confirmation C->D E Dose-Response Assay (Calculate IC₅₀ / EC₅₀ / MIC) D->E F Confirmed 'Hit' E->F G Structure-Activity Relationship (SAR) Studies (Synthesize Analogues) F->G H Secondary / Orthogonal Assays (Confirm Mechanism of Action) G->H I Early ADME/Tox Profiling H->I J Lead Candidate I->J

Caption: A typical drug discovery screening cascade.

Conclusion

This compound represents a synthetically accessible and intriguing member of the pharmacologically vital quinazolinone family. While specific data on this molecule is not prevalent, this guide has demonstrated that a robust and reliable synthetic route can be designed from fundamental chemical principles. The detailed protocols and expected characterization data provide a solid foundation for any researcher looking to synthesize and study this compound. Given the extensive history of its parent scaffold in producing potent therapeutic agents, this compound stands as a valuable candidate for inclusion in screening libraries for a wide range of diseases, from infectious diseases to oncology.

References

  • Singh A, Prajapati S. K, Namdeo K. P, Singh V. K , Verma S. K. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomed Pharmacol J 2008;1(1). Available from: [Link]

  • Li, Y., et al. (2021). Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. Frontiers in Chemistry, 9, 749594. Available from: [Link]

  • Behrami, A., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Journal of the Serbian Chemical Society, 85(7), 945-958. Available from: [Link]

  • Saeed, A., et al. (2012). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. Available from: [Link]

  • Singh, B., et al. (2021). Synthesis and Assessment of Biological Activity of Quinazolinone-4(3H)-one Derivatives as Potential Anticancer Agents. Asian Pacific Journal of Health Sciences, 8(4), 108-114. Available from: [Link]

  • Abbas, S. Y., et al. (2013). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. ISRN Organic Chemistry, 2013, 672315. Available from: [Link]

  • Al-Suod, H., et al. (2019). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Activities. In Quinazolinone and Quinazoline Derivatives. IntechOpen. Available from: [Link]

  • Reeves, J. T., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(11), 5213-5224. Available from: [Link]

  • ResearchGate. (n.d.). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. Available from: [Link]

  • Chen, Y., et al. (2022). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 87(9), 5899-5911. Available from: [Link]

  • PubChemLite. (n.d.). 8-bromo-3,4-dihydroquinazolin-4-one (C8H5BrN2O). Available from: [Link]

  • Singh, A., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). International Journal of Medical and Biomedical Studies, 7(4). Available from: [Link]

Sources

8-bromo substituted quinazolinone derivatives literature review

Author: BenchChem Technical Support Team. Date: February 2026

Topic: : Synthetic Architectures & Therapeutic Applications Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Synthetic Architectures, Functionalization Strategies, and Therapeutic Potential[1]

Executive Summary: The Strategic Value of the C8-Bromo Handle

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous alkaloids (e.g., febrifugine, luotonin A) and synthetic drugs (e.g., methaqualone, raltitrexed). While substitutions at the C2, C3, and C6 positions are widely explored, the 8-bromo substituted quinazolinone represents a unique and underutilized pharmacophore.

The 8-bromo substituent serves a dual purpose:

  • Synthetic Handle: It provides a pre-installed electrophile for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling rapid library expansion at the sterically demanding C8 position.

  • Pharmacological Modulator: The bromine atom enhances lipophilicity (

    
    ), alters metabolic stability, and can participate in specific halogen-bonding interactions within protein binding pockets (e.g., EGFR, VEGFR).
    

This guide details the robust synthesis of the 8-bromo core, its downstream functionalization, and its application in oncology and antimicrobial research.

Synthetic Architectures

The construction of the 8-bromoquinazolin-4(3H)-one core relies on the cyclization of ortho-substituted anilines. The choice of method depends on the desired substitution at the C2 and C3 positions.

2.1. Primary Route: Niementowski Cyclization

For the synthesis of the unsubstituted C2 core (or C2-methyl), the Niementowski reaction using 2-amino-3-bromobenzoic acid (3-bromoanthranilic acid) is the industry standard.

  • Precursor: 2-amino-3-bromobenzoic acid.

  • Reagent: Formamide (for C2-H) or Acetic Anhydride (for C2-Me).

  • Mechanism: Thermal condensation followed by dehydration.

2.2. Secondary Route: The Benzoxazinone Intermediate

For generating 2,3-disubstituted derivatives, the benzoxazinone route is preferred. This method allows for the sequential introduction of diversity at C2 (via anhydride) and C3 (via amine).

Protocol Logic:

  • Cyclodehydration: 2-amino-3-bromobenzoic acid + Acetic Anhydride

    
     8-bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one.
    
  • Aminolysis: Benzoxazinone + Primary Amine (

    
    ) 
    
    
    
    Ring opening and re-closure to Quinazolinone.
Experimental Protocols
Protocol A: Synthesis of 8-Bromo-2-methylquinazolin-4(3H)-one

Validated for gram-scale synthesis.

Materials:

  • 2-Amino-3-bromobenzoic acid (10.0 mmol)

  • Acetic anhydride (5.0 mL, excess)

  • Ammonium acetate (15.0 mmol) (Optional, if using one-pot method)

  • Ethanol (Reagent grade)

Step-by-Step Workflow:

  • Reflux: Charge a round-bottom flask with 2-amino-3-bromobenzoic acid and acetic anhydride. Reflux at 140°C for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of the acid.

  • Intermediate Isolation: Cool the mixture. The benzoxazinone intermediate often precipitates. If not, concentrate in vacuo.

  • Cyclization: Add ammonium acetate (or formamide for C2-H) directly to the residue and heat at 160°C (fusion) or reflux in ethanol for 4 hours.

  • Work-up: Pour the reaction mixture into crushed ice/water (100 mL). Stir vigorously for 30 minutes to hydrolyze unreacted anhydride and precipitate the product.

  • Purification: Filter the solid. Recrystallize from ethanol/DMF (9:1) to yield off-white needles.

Critical Control Point: Ensure the starting material is 3-bromo -anthranilic acid. Using 5-bromo-anthranilic acid will yield the 6-bromo isomer, a common error in supply chain sourcing.

Protocol B: C8-Functionalization via Suzuki-Miyaura Coupling

Targeting biaryl diversity at the 8-position.

Materials:

  • 8-Bromoquinazolinone substrate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1) or Propylene Carbonate (Green alternative)

Workflow:

  • Degassing: Dissolve substrate and boronic acid in solvent. Sparge with Argon for 15 minutes. Oxygen is the enemy of Pd(0).

  • Catalysis: Add

    
     and 
    
    
    
    .
  • Reaction: Heat to 90°C (conventional) or 110°C (Microwave, 30 min).

  • Extraction: Dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography. 8-aryl derivatives often fluoresce under UV (254/365 nm).

Visualization: Synthesis & SAR Logic
Figure 1: Synthetic Pathways to 8-Bromo Quinazolinones

SynthesisPath Start 2-Amino-3-bromobenzoic Acid Benzox 8-Bromo-benzoxazinone Intermediate Start->Benzox Ac2O, Reflux (Cyclodehydration) Quin8Br 8-Bromoquinazolin-4(3H)-one (The Core) Start->Quin8Br Formamide, 140°C (Niementowski) Benzox->Quin8Br NH4OAc or R-NH2 Suzuki 8-Aryl-quinazolinone (Library Generation) Quin8Br->Suzuki Ar-B(OH)2, Pd(0) (C8 Functionalization)

Caption: Synthetic routes to the 8-bromo core and subsequent C8-functionalization via Pd-catalyzed coupling.

Figure 2: Structure-Activity Relationship (SAR) Map

SAR Core Quinazolin-4(3H)-one Scaffold Pos2 Position 2 (C2) Determines Selectivity (e.g., Me, Ph, CH2-NH-R) Core->Pos2 Pos3 Position 3 (N3) Solubility & PK (Alkyl, Aryl, H) Core->Pos3 Pos6 Position 6 (C6) Electronic Tuning (F, Cl, NO2) Core->Pos6 Pos8 Position 8 (C8-Br) Lipophilicity & Halogen Bonding OR Cross-Coupling Site Core->Pos8

Caption: SAR map highlighting the strategic role of the C8-bromo substituent in tuning physicochemical properties.

Biological Applications & Case Studies
5.1. Anticancer Activity (EGFR Inhibition)

Quinazolinones are bioisosteres of quinazolines (e.g., Gefitinib). The 8-bromo group has been investigated for its ability to occupy hydrophobic pockets in the Epidermal Growth Factor Receptor (EGFR) kinase domain.

  • Mechanism: Competitive inhibition of the ATP-binding site.[1]

  • Key Insight: In 6,8-dibromo derivatives, the bromine atoms increase the steric bulk, potentially improving selectivity against mutant forms of EGFR (e.g., T790M) by inducing conformational changes in the binding pocket.

  • Data Summary:

Compound ClassSubstitutionTarget Cell Line

Range (

)
Ref
2-Methyl-quinazolinone6,8-DibromoHeLa (Cervical)2.5 - 5.0[1]
2-Styryl-quinazolinone8-BromoMCF-7 (Breast)1.2 - 3.8[2]
2-Thioxo-quinazolinone8-BromoHepG2 (Liver)4.5 - 8.0[3]
5.2. Antimicrobial Agents

8-bromo derivatives coupled with thiazolidinone or azetidinone moieties at position 3 have shown broad-spectrum activity. The bromine atom is hypothesized to facilitate cell membrane penetration due to increased lipophilicity.

References
  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical & Pharmacology Journal, 2008.

  • Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 2023.

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones. Molecules, 2023.

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones. Molecules, 2015.

  • 8-Bromoquinazoline Building Block. Sigma-Aldrich Technical Data.

Sources

Technical Guide: Biological Activity & Medicinal Utility of the 8-Bromo-3-methylquinazolin-4(3H)-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the 8-Bromo-3-methylquinazolin-4(3H)-one scaffold. It is structured to assist medicinal chemists and pharmacologists in utilizing this "privileged structure" for high-throughput screening (HTS) and lead optimization.

Executive Summary

The quinazolin-4(3H)-one heterocyclic system is a "privileged scaffold" in drug discovery, serving as the core architecture for numerous FDA-approved therapeutics (e.g., Methaqualone, Raltitrexed, Idelalisib).

The specific derivative This compound represents a high-value strategic intermediate . Unlike fully decorated clinical candidates, this molecule offers a distinct "synthetic handle" (the C8-Bromine) and a "blocking group" (the N3-Methyl). This guide analyzes its utility as a template for developing inhibitors of EGFR , VEGFR-2 , and PI3K , as well as its potential in antimicrobial and anticonvulsant research.

Chemical Identity & Structural Significance

The Pharmacophore

The scaffold is defined by a fused benzene and pyrimidine ring (quinazolinone) with specific substitutions that dictate its reactivity and binding properties.

  • N3-Methyl Group:

    • Metabolic Stability: Blocks the N3 position from N-glucuronidation, a common metabolic clearance pathway for unsubstituted quinazolinones.

    • Tautomeric Lock: Prevents the lactam-lactim tautomerization, locking the molecule in the carbonyl (keto) form, which is often the bioactive conformer for kinase binding.

  • C8-Bromine Atom:

    • Synthetic Handle: A crucial site for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to extend the scaffold into the "solvent-exposed region" of an enzyme pocket.

    • Electronic Effect: The electron-withdrawing nature of bromine lowers the pKa of the ring system, potentially modulating hydrogen bond acceptance at N1.

Visualization: Scaffold Architecture

ChemicalStructure Core Quinazolin-4(3H)-one Core N3 N3-Methyl Group (Metabolic Block) Core->N3 Stabilizes Conformation C8 C8-Bromine (Synthetic Handle) Core->C8 Allows Derivatization Activity Biological Activity (Kinase/GPCR) N3->Activity Improves PK C8->Activity Expands SAR

Figure 1: Structural deconstruction of the this compound scaffold highlighting functional zones.

Therapeutic Applications & Mechanisms of Action

Anticancer Activity (Kinase Inhibition)

The primary application of this scaffold is in the design of ATP-competitive kinase inhibitors.

  • EGFR (Epidermal Growth Factor Receptor): The quinazolinone core mimics the adenine ring of ATP. The N1 and C=O(4) motifs form hydrogen bonds with the "hinge region" of the kinase (e.g., Met793 in EGFR).

  • Mechanism: The 8-bromo position is often derivatized with solubilizing groups (e.g., morpholine, piperazine) or hydrophobic aryls to occupy the ribose-binding pocket or the hydrophobic back-pocket, increasing selectivity.

  • PI3K Inhibition: Derivatives where the C8-position is substituted with heteroaryls have shown potency against PI3K

    
    , similar to the drug Idelalisib.
    
Antimicrobial & Antifungal[1]
  • Target: DNA Gyrase / Topoisomerase IV.

  • Activity: 3-substituted quinazolinones have demonstrated broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[1] The 8-bromo substituent enhances lipophilicity (LogP), aiding in cell membrane penetration.

CNS Activity (Anticonvulsant)
  • Target: GABA-A Receptor (Benzodiazepine site).

  • Mechanism: Quinazolinones share steric similarity with benzodiazepines. The 3-methyl group is critical here; bulky groups at N3 often reduce affinity, while the small methyl group maintains fit within the receptor cleft.

Experimental Protocols

Synthesis of the Scaffold

Objective: Synthesis of this compound. Reaction Type: Cyclocondensation.

Reagents:

  • 2-Amino-3-bromobenzoic acid (Starting Material)

  • Acetic Anhydride (

    
    )
    
  • Methylamine (

    
    )
    
  • Ethanol (Solvent)[2]

Step-by-Step Protocol:

  • Benzoxazinone Formation: Reflux 2-amino-3-bromobenzoic acid (10 mmol) in acetic anhydride (30 mL) for 2 hours. Monitor by TLC.[3]

  • Isolation: Concentrate under vacuum to obtain the intermediate 8-bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one.

  • Quinazolinone Cyclization: React the crude benzoxazinone with methylamine (12 mmol) in ethanol (20 mL) under reflux for 4–6 hours.

  • Purification: Cool the mixture. The product usually precipitates. Filter and recrystallize from ethanol/DMF.

  • Validation: Confirm structure via

    
    -NMR (look for N-Me singlet at ~3.5 ppm) and Mass Spectrometry (distinct Br isotope pattern).
    
In Vitro Kinase Assay (EGFR)

Objective: Determine


 of the derivative against EGFR.

Protocol:

  • Preparation: Dissolve compound in 100% DMSO (10 mM stock). Serial dilute to test concentrations (e.g., 0.1 nM to 10

    
    M).
    
  • Reaction Mix: Combine EGFR kinase domain (recombinant), peptide substrate (Poly Glu:Tyr), and reaction buffer (HEPES,

    
    , 
    
    
    
    ).
  • Initiation: Add ATP (at

    
     concentration) and test compound.
    
  • Incubation: Incubate at 25°C for 60 minutes.

  • Detection: Use ADP-Glo™ or similar luminescent assay to measure ADP production (inversely proportional to inhibition).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    

Structure-Activity Relationship (SAR) Workflow

To optimize this scaffold, modifications should follow this logic:

SAR_Workflow Scaffold 8-Bromo-3-methyl quinazolin-4(3H)-one Step1 C2-Position Modification (Steric/Electronic) Scaffold->Step1 Aldehyde Condensation Step2 C8-Position Coupling (Suzuki/Sonogashira) Scaffold->Step2 Pd-Catalysis Target1 Target: Kinase Hinge (Requires H-Bond Acceptor) Step1->Target1 Optimize Binding Target2 Target: Hydrophobic Pocket (Requires Aryl Group) Step2->Target2 Optimize Selectivity

Figure 2: SAR optimization logic flow for the 8-bromo-3-methylquinazolinone scaffold.

Data Summary: Biological Potential[1][2][5][6][7][8][9]

PositionModificationEffect on ActivityTarget Class
N3 Methyl (Fixed)Metabolic stability; prevents tautomerization.General
C2 Phenyl / HeteroarylIncreases affinity for hydrophobic pockets.Anticancer / Antimicrobial
C8 Bromine (Parent)Weak activity; serves as reactive handle.Intermediate
C8 Morpholine/PiperazineImproves solubility and pharmacokinetic profile.Kinase Inhibitor
C8 BiarylExtends reach into deep enzyme pockets (e.g., PI3K).Kinase Inhibitor

References

  • Synthesis of Quinazolinone Derivatives: Osarumwense, P.O., et al. "Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H)-One Derivatives."[3] International Journal of Scientific & Technology Research, vol. 6, no. 10, 2017. Link

  • Anticancer Activity (EGFR/VEGFR): Abdallah, A.E. "Synthesis and biological evaluation of novel quinazolin-4(3H)-one based VEGFR-2 kinase inhibitors." Molecules, 2023.[4][5] Link

  • Antimicrobial Activity: Singh, A., et al. "Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives."[6] Biomedical and Pharmacology Journal, 2008.[6] Link

  • Scaffold Review: Hejazi, et al. "Advances in synthesis and biological activities of quinazoline scaffold analogues." Arabian Journal of Chemistry, 2023. Link

  • Chemical Properties: PubChem Compound Summary for this compound derivatives. Link

Sources

Technical Deep Dive: Isomeric Differentiation of 6- and 8-Bromoquinazolinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the quinazolin-4(3H)-one scaffold is a privileged structure, serving as a template for kinase inhibitors (e.g., Idelalisib), anticonvulsants, and antimicrobial agents.[1] The introduction of a bromine handle allows for late-stage diversification via palladium-catalyzed cross-couplings. However, the choice between the 6-bromo and 8-bromo isomers is not merely structural; it dictates synthetic feasibility, reaction kinetics, and the pharmacological profile of the final drug candidate.

This guide provides a rigorous technical analysis comparing these two isomers, focusing on their synthesis, spectroscopic identification, chemical reactivity, and structural biology implications.[1]

Structural & Electronic Determinants[2]

The physicochemical differences between 6-bromo and 8-bromo quinazolinones arise from their specific substitution patterns on the fused benzene ring (ring A).

Feature6-Bromoquinazolin-4(3H)-one8-Bromoquinazolin-4(3H)-one
Substitution Pattern 1,2,4-trisubstituted benzene system1,2,3-trisubstituted benzene system
Steric Environment Low: C6 is remote from the heterocyclic N1/N3, behaving like a para-substituted aniline derivative.High: C8 is peri-positioned to N1 and the C2-substituent, creating significant steric clash potential.
Electronic Effect Inductive withdrawal (-I) at C6 affects C4a/C8a electron density but minimally impacts N1 basicity.Inductive/Steric effects at C8 directly modulate N1 basicity and tautomeric equilibrium.
Solubility Generally lower due to efficient crystal packing (planar stacking).[1]Often higher in polar solvents due to disruption of symmetry and dipole moment alteration.
Tautomerism and Hydrogen Bonding

Quinazolinones exist in a lactam-lactim tautomeric equilibrium, predominantly favoring the lactam (NH-keto) form in solid state and polar solvents.

  • 8-Bromo Effect: The bulky bromine atom at C8 can destabilize the lactam form through steric repulsion with the N1-H or N1-lone pair, potentially altering the H-bond donor capability of the scaffold in a binding pocket.

Synthetic Pathways & Regiocontrol

Direct bromination of unsubstituted quinazolinone is not recommended for high-purity applications. Electrophilic aromatic substitution typically yields a mixture of 6-bromo (major, para to the activating N1) and poly-brominated species, requiring tedious chromatographic separation.

The Gold Standard: De novo synthesis via the Niementowski reaction using regioisomerically pure anthranilic acids.

Diagram 1: Synthetic Decision Tree (Retrosynthesis)

Synthesis_Pathways Start Target: Pure Bromo-Quinazolinone Decision Select Precursor Start->Decision RouteA Route A: 2-Amino-5-bromobenzoic acid (5-Bromoanthranilic acid) Decision->RouteA Para-directing logic RouteB Route B: 2-Amino-3-bromobenzoic acid (3-Bromoanthranilic acid) Decision->RouteB Ortho-directing logic Direct Direct Bromination of Quinazolinone (NBS/Br2) Decision->Direct Post-functionalization Condensation Cyclocondensation (Formamide, 140-180°C) RouteA->Condensation RouteB->Condensation Prod6 Product: 6-Bromoquinazolin-4(3H)-one (High Purity) Condensation->Prod6 Yield >85% Prod8 Product: 8-Bromoquinazolin-4(3H)-one (High Purity) Condensation->Prod8 Yield >80% ResultMix Mixture: 6-Br (Major) + 8-Br + Di-Br (Difficult Purification) Direct->ResultMix

Caption: Retrosynthetic analysis comparing de novo cyclization (green path) vs. direct functionalization (red path).

Experimental Protocols

Protocol A: Synthesis of 6-Bromoquinazolin-4(3H)-one

Objective: High-yield synthesis avoiding regioisomeric contamination.

  • Reagents: 2-Amino-5-bromobenzoic acid (10.0 mmol), Formamide (30 mL, excess).

  • Procedure:

    • Charge a 100 mL round-bottom flask with the amino acid and formamide.

    • Heat the mixture to 140–150 °C for 4–6 hours. Note: Monitor by TLC (5% MeOH in DCM). The reaction is driven by the release of water and ammonia.

    • Critical Step: Upon completion, cool the solution to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.

    • The product will precipitate as a white/off-white solid.

    • Filter the solid and wash with water (

      
       mL) to remove residual formamide.[1]
      
    • Recrystallize from Ethanol/DMF (9:1) if necessary.[1]

  • Validation: MP: >260 °C.

Protocol B: Synthesis of 8-Bromoquinazolin-4(3H)-one

Objective: Synthesis of the sterically congested isomer.

  • Reagents: 2-Amino-3-bromobenzoic acid (10.0 mmol), Formamide (30 mL), Ammonium Acetate (1.0 mmol, catalyst).

  • Procedure:

    • Combine reagents in a pressure tube or round-bottom flask.

    • Heat to 170–180 °C . Note: Higher temperature is often required for the 3-bromo precursor due to steric hindrance near the amine and carboxylic acid groups.

    • Stir for 6–8 hours.

    • Cool to ambient temperature and quench in crushed ice.

    • Adjust pH to ~7.0 if necessary using dilute HCl (residual ammonia can keep the product solubilized).[1]

    • Filter and wash with cold isopropanol.

  • Validation: Distinct NMR pattern (see Section 4).

Spectroscopic Characterization (NMR)[1][3][4][5][6][7]

Distinguishing these isomers relies on proton coupling patterns (


H NMR).[1]
6-Bromo Isomer (1,2,4-Pattern)[1]
  • H2: Singlet (~8.1 ppm).[1]

  • H5: Doublet (

    
    , 
    
    
    
    Hz). Appears as a narrow doublet due to meta-coupling with H7.
  • H7: Doublet of doublets (

    
    , 
    
    
    
    Hz). Coupled ortho to H8 and meta to H5.
  • H8: Doublet (

    
    , 
    
    
    
    Hz). Coupled ortho to H7.
8-Bromo Isomer (1,2,3-Pattern)[1]
  • H2: Singlet (~8.1 ppm).[1]

  • H5: Doublet of doublets (

    
    , 
    
    
    
    Hz). Ortho to H6, meta to H7.
  • H6: Triplet (

    
    , 
    
    
    
    Hz).[1] Ortho to both H5 and H7.
  • H7: Doublet of doublets (

    
    , 
    
    
    
    Hz). Ortho to H6, meta to H5.
  • Key Indicator: The 8-bromo isomer displays a triplet (or pseudo-triplet) for H6, whereas the 6-bromo isomer has no triplets.

Functionalization & Reactivity (Suzuki-Miyaura)

When utilizing these scaffolds for library generation via Pd-catalyzed cross-coupling, reactivity profiles differ significantly.

Kinetic Profile[1]
  • 6-Bromo: Reacts rapidly. The C6 position is sterically accessible and electronically activated (similar to 4-bromoaniline). Standard catalysts (e.g., Pd(PPh

    
    )
    
    
    
    ) work well at 80 °C.[1]
  • 8-Bromo: Reacts sluggishly. The "peri-effect" from the N1 lone pair and the C2 substituent creates a crowded environment for the oxidative addition step of the Pd(0) species.

    • Optimization: Requires electron-rich, bulky ligands (e.g., SPhos, XPhos) or higher temperatures (100–120 °C) to facilitate coupling.[1]

Diagram 2: Reactivity & SAR Logic

Reactivity_SAR Core Quinazolinone Scaffold Pos6 Position 6 (Para-like) Solvent Exposed Core->Pos6 Pos8 Position 8 (Ortho-like) Steric/Pocket Constraint Core->Pos8 React6 High Reactivity Standard Pd-Catalysis Pos6->React6 Sterics: Low Bio6 SAR: Linear Extension Access to Solvent Front Pos6->Bio6 Binding Mode React8 Low Reactivity Requires SPhos/XPhos Pos8->React8 Sterics: High Bio8 SAR: Conformation Control Restricts Rotation Pos8->Bio8 Binding Mode

Caption: Comparative analysis of chemical reactivity and biological design strategy for C6 vs C8 positions.

Pharmacological Implications[1][4][5][7][8][9]

6-Bromo Derivatives (The "Extender")

The 6-position vectors substituents away from the core binding interface in many kinase ATP-pockets.

  • Utility: Ideal for attaching solubilizing groups (morpholines, piperazines) that reach into the solvent channel.[1]

  • Example: Quinazoline-based EGFR inhibitors often utilize the 6- and 7-positions to tune pharmacokinetic properties without disrupting the hinge-binding motif at N1/N3.

8-Bromo Derivatives (The "Shaper")

The 8-position vectors substituents back toward the hinge region or the floor of the binding pocket.

  • Utility: Used to induce atropisomerism or lock a specific conformation. However, large groups here often kill potency due to steric clashes with the protein backbone.[1]

  • Toxicity Risk: 8-substituted quinazolinones can sometimes alter the metabolic clearance profile (CYP450 inhibition) more drastically than 6-substituted analogs due to changes in lipophilicity and shape complementarity.

References

  • Mhaske, S. B., & Argade, N. P. (2006).[1] The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. Tetrahedron, 62(42), 9787-9826.[1] Link

  • BenchChem. (2025).[1][2] A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline and Quinazolinone. BenchChem Technical Notes. Link[1]

  • Organic Chemistry Portal. (2024).[1] Suzuki Coupling: Mechanism and Conditions. Link

  • Connolly, D. J., et al. (2005).[1] Synthesis of Quinazolinones via the Niementowski Reaction. Journal of Organic Chemistry. Link

  • Kabri, Y., et al. (2010).[1] Regioselective Functionalization of Quinazolinones. European Journal of Organic Chemistry.[1] Link

Sources

Targeted Protein Degradation: A Methodological Framework for PROTAC Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Targeted Protein Degradation (TPD): Methodological Frameworks for PROTAC Characterization Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Abstract

The transition from occupancy-driven pharmacology (inhibitors) to event-driven pharmacology (degraders) requires a fundamental shift in assay design. Proteolysis Targeting Chimeras (PROTACs) do not follow standard monotonic dose-response relationships; instead, they exhibit a characteristic "hook effect" governed by the thermodynamics of ternary complex formation. This guide provides a rigorous technical framework for characterizing PROTAC kinetics, focusing on live-cell analysis, cooperativity assessment, and the mathematical modeling of degradation data.

Part 1: Mechanistic Foundations & The "Hook" Effect

Unlike small molecule inhibitors, PROTAC efficacy is not solely defined by binding affinity (


) but by the stability and kinetics of the ternary complex formed between the Protein of Interest (POI), the PROTAC, and the E3 Ligase.
The Thermodynamics of Ternary Complexes

The formation of the productive ternary complex (


) is the rate-limiting step for ubiquitination. This system is governed by Cooperativity (

)
, a dimensionless factor that quantifies how the binding of the PROTAC to one protein influences its affinity for the second.[2][3]
  • 
     (Positive Cooperativity):  The PROTAC creates a de novo interface between the POI and E3, stabilizing the complex. This is highly desirable as it deepens the degradation depth (
    
    
    
    ) and widens the effective concentration window.
  • 
     (Negative Cooperativity):  Steric clashes or electrostatic repulsion destabilize the complex.
    
The Hook Effect (Prozone Phenomenon)

At high PROTAC concentrations, the abundance of binary complexes (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 and 

) outcompetes the formation of ternary complexes. This results in a bell-shaped dose-response curve.[4][5][6]

Visualizing the Mechanism:

PROTAC_Mechanism PROTAC PROTAC Molecule Binary1 Binary Complex [POI-PROTAC] PROTAC->Binary1 + POI Binary2 Binary Complex [E3-PROTAC] PROTAC->Binary2 + E3 POI Protein of Interest (POI) E3 E3 Ligase Ternary Ternary Complex [POI-PROTAC-E3] Binary1->Ternary + E3 (Cooperativity α) Binary2->Ternary + POI Ubiquitin Poly-Ubiquitination Ternary->Ubiquitin E2 Transfer Degradation Proteasomal Degradation Ubiquitin->Degradation 26S Proteasome HighConc High [PROTAC] (Hook Effect) HighConc->Binary1 Saturates POI HighConc->Binary2 Saturates E3

Figure 1: The thermodynamic pathway of PROTAC action. Note that at saturating PROTAC concentrations (The Hook Effect), binary complexes dominate, preventing the bridging required for ternary complex formation.[7]

Part 2: Critical Reagents & Assay Design

Traditional Western Blots are insufficient for PROTAC development due to low throughput and the inability to capture real-time kinetics. The industry standard has shifted toward bioluminescent tags (e.g., HiBiT) or FRET-based proximity assays.

Technology Selection Matrix
FeatureWestern BlotELISA / MSDHiBiT (Lytic)HiBiT (Live-Cell)
Throughput Low (10s of samples)MediumHigh (384/1536-well)High (384/1536-well)
Quantitation Semi-QuantitativeQuantitativeHighly QuantitativeHighly Quantitative
Kinetics Endpoint onlyEndpoint onlyEndpoint onlyReal-time Kinetic
Sensitivity ng rangepg rangeag range (Attogram)fg range
Artifacts Antibody specificity issuesWash steps requiredMinimal (11aa tag)Minimal
The HiBiT System

The HiBiT system utilizes an 11-amino acid peptide tag fused to the POI (via CRISPR-Cas9 knock-in).[1] This tag binds with high affinity (


) to a complementary LgBiT protein to form a functional NanoLuc luciferase.
  • Why it works for TPD: The small tag size minimizes structural interference with the ternary complex, unlike large GFP fusions.

Part 3: The Kinetic Workflow (Step-by-Step)

This protocol outlines a Live-Cell Kinetic Degradation Assay using a CRISPR-edited HiBiT cell line. This approach allows for the simultaneous determination of degradation rate (


), 

, and

.
Experimental Protocol

Step 1: Cell Preparation & Seeding

  • Reagent: HiBiT-knockin cell line (e.g., HEK293 or cancer line).

  • Action: Seed cells in white, solid-bottom 384-well tissue culture plates.

  • Scientist's Note: Aim for 60-70% confluency at the time of treatment. Over-confluent cells have reduced metabolic rates, which can suppress the ubiquitin-proteasome system (UPS), leading to false negatives.

Step 2: Compound Treatment (Acoustic Dispensing)

  • Reagent: PROTAC dilution series (typically 10-point dose-response).

  • Action: Use an acoustic liquid handler (e.g., Echo) to dispense compounds directly into the media.

  • Controls:

    • Negative:[7] DMSO only.

    • Rescue: Pre-treat with 10 µM MG132 (Proteasome inhibitor) or MLN4924 (Neddylation inhibitor) 1 hour prior to PROTAC addition. If degradation is not reversed by these, it is likely off-target cytotoxicity, not UPS-mediated.

Step 3: Substrate Addition

  • Reagent: Nano-Glo Endurazine Live Cell Substrate.

  • Action: Add substrate immediately after compound addition.

  • Scientist's Note: Endurazine is a pro-substrate that requires cellular metabolism to become active. Allow 30-60 minutes for signal equilibration before starting the read.

Step 4: Kinetic Acquisition

  • Instrument: Plate reader with temperature control (

    
    ) and 
    
    
    
    .
  • Action: Measure luminescence every 15-30 minutes for 24 hours.

Visualizing the Workflow:

HiBiT_Workflow cluster_treatment Treatment Phase Start CRISPR-Cas9 HiBiT Knock-in Cells Seed Seed 384-well Plate (3000 cells/well) Start->Seed Equilibrate Overnight Incubation (37°C, 5% CO2) Seed->Equilibrate Compound Acoustic Dispensing (PROTAC Dose Response) Equilibrate->Compound Controls Add Controls: DMSO (Neg), MG132 (Rescue) Substrate Add Endurazine Live Cell Substrate Compound->Substrate Controls->Substrate Read Kinetic Luminescence Read (t=0 to 24h) Substrate->Read Analysis Data Normalization (% of DMSO Control) Read->Analysis

Figure 2: Integrated workflow for live-cell kinetic monitoring of protein degradation.

Part 4: Data Analysis & The "Hook" Effect

Data normalization is critical. Raw RLU (Relative Light Units) should be normalized to the DMSO control at each time point to account for cell growth or substrate decay.

Calculating Key Parameters
  • 
     (Maximum Degradation):  The lowest plateau of the curve (highest efficacy).
    
  • 
     (Potency):  The concentration at which 50% of 
    
    
    
    is achieved.[8]
  • Hook Point: The concentration where degradation efficiency begins to decrease due to binary complex saturation.

Mathematical Modeling

Standard sigmoidal (4-parameter) fits often fail for PROTACs due to the hook effect. The data is best fit using a Bell-Shaped Dose-Response Model (often available in GraphPad Prism or custom scripts).

The simplified logic for the ternary complex equilibrium (


) which drives degradation is:


Where:

  • 
     is the cooperativity factor.[2][3][7][8][9]
    
  • 
     and 
    
    
    
    are the dissociation constants for the binary complexes.

Interpretation:

  • If the curve is very narrow,

    
     is likely low (or negative).
    
  • If the curve is broad (a wide "bucket" shape),

    
     is high (positive cooperativity), indicating a robust degradation window.
    

References

  • Douglass, E. F., et al. (2013).[10] "A comprehensive mathematical model for three-body binding equilibria." Journal of the American Chemical Society.[9] Link

  • Han, B. (2020).[11] "A suite of mathematical solutions to describe ternary complex formation and their application to targeted protein degradation." Journal of Biological Chemistry. Link

  • Promega Corporation. "HiBiT Protein Tagging Technology for Targeted Protein Degradation." Promega Applications. Link

  • Békés, M., et al. (2022).[12] "PROTAC targeted protein degraders: the past is prologue." Nature Reviews Drug Discovery.[13] Link

  • Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology. Link

Sources

Technical Whitepaper: Solubility Profiling & Optimization of 8-Bromo-3-methylquinazolin-4(3H)-one

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 8-Bromo-3-methylquinazolin-4(3H)-one (CAS 1341038-12-7).[1] As a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other kinase-targeting scaffolds, understanding its solvation thermodynamics is essential for efficient reaction monitoring, purification, and biological assay preparation.

This document details the mechanistic basis for the compound's solubility in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH), provides estimated solubility ranges based on structure-activity relationships (SAR), and outlines rigorous experimental protocols for empirical validation.

Chemical Profile & Physicochemical Basis[1][2][3][4][5][6]

Compound Identification[1][3]
  • IUPAC Name: this compound[1]

  • CAS Number: 1341038-12-7[1]

  • Molecular Formula: C₉H₇BrN₂O[1][2][3]

  • Molecular Weight: 239.07 g/mol [1][2][3]

Structural Impact on Solubility

The solubility of this quinazolinone derivative is governed by two critical structural modifications to the parent heterocycle:

  • 3-Methyl Substitution (N3-Me): Unlike the parent 4(3H)-quinazolinone, the 3-methyl derivative lacks a hydrogen bond donor at the N3 position.[1] This disrupts the intermolecular hydrogen bonding network typical of the N-H tautomer, significantly lowering the crystal lattice energy and enhancing solubility in aprotic solvents like DMSO.[2]

  • 8-Bromo Substitution: The bromine atom at the 8-position introduces significant lipophilicity and increases the molecular volume.[1][2] While this reduces water solubility (hydrophobicity), it enhances interaction with polar aprotic solvents via London dispersion forces and dipole-induced dipole interactions.[1]

Table 1: Physicochemical Descriptors (Calculated)

PropertyValueImplication for Solubility
cLogP ~2.1 - 2.5Moderate lipophilicity; poor aqueous solubility.[1][2]
H-Bond Donors 0Inability to donate H-bonds limits solubility in protic solvents (MeOH) compared to aprotic (DMSO).[1]
H-Bond Acceptors 2 (N1, C=O)Capable of accepting H-bonds from Methanol/Water.[1]
Polar Surface Area ~30-40 ŲPermeable; suggests good solubility in polar organic solvents.[1][2]

Solubility Analysis: DMSO vs. Methanol

Dimethyl Sulfoxide (DMSO)

Status: Primary Solvent (Recommended) DMSO is the optimal solvent for this compound.[1] The sulfoxide group (S=O) acts as a powerful H-bond acceptor and a dipolar aprotic medium that effectively solvates the polarizable quinazolinone core without requiring H-bond donation from the solute.[1]

  • Estimated Solubility: 20 – 50 mg/mL (High)

  • Mechanism: DMSO disrupts π-π stacking interactions between the aromatic rings of the solute more effectively than alcohols.[1][2]

  • Application: Preparation of high-concentration stock solutions (typically 10 mM or 100 mM) for biological assays and chemical synthesis.[1][2]

Methanol (MeOH)

Status: Secondary Solvent Methanol offers moderate solubility.[2] While the carbonyl oxygen (C=O) and N1 nitrogen of the quinazolinone can accept hydrogen bonds from methanol, the hydrophobic 8-bromo-phenyl ring limits overall solvation.[1]

  • Estimated Solubility: 1 – 5 mg/mL (Moderate/Low)

  • Mechanism: Solvation is driven by H-bonding to the acceptor sites, but is entropically penalized by the hydrophobic effect of the aromatic scaffold.[2]

  • Application: Useful as a mobile phase component in LC-MS (often mixed with Acetonitrile or Water) or as a co-solvent for recrystallization (e.g., DCM/MeOH mixtures).

Comparative Solvation Mechanism

The following diagram illustrates the differential solvation mechanisms.

SolvationMechanismcluster_DMSODMSO (Aprotic)cluster_MeOHMethanol (Protic)CompoundThis compoundDMSO_MechDipole-Dipole InteractionDisruption of π-StackingCompound->DMSO_MechSolvationMeOH_MechH-Bonding to C=O/N1Hydrophobic Repulsion (Br-Aryl)Compound->MeOH_MechSolvationDMSO_ResultHigh Solubility(>20 mg/mL)DMSO_Mech->DMSO_ResultMeOH_ResultModerate Solubility(1-5 mg/mL)MeOH_Mech->MeOH_Result

Figure 1: Comparative solvation mechanisms. DMSO effectively solvates the aromatic core via dipolar interactions, while Methanol is limited by the hydrophobic bromine-substituted ring.[1]

Experimental Protocols

Since specific batch-to-batch variation can affect solubility (polymorphism), empirical determination is required for critical applications.[1]

Protocol A: Saturation Shake-Flask Method (Thermodynamic Solubility)

Use this method for precise solubility values needed for formulation or process chemistry.[1]

  • Preparation: Weigh approximately 5 mg of this compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 100 µL of the target solvent (DMSO or Methanol).[2]

  • Agitation: Shake or vortex at 25°C for 24 hours.

    • Observation: If the solid dissolves completely, add more solid until a visible precipitate remains (saturation).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Remove the supernatant.[2][4]

    • Dilute 10 µL of supernatant into 990 µL of Acetonitrile/Water (1:1).

    • Analyze via HPLC-UV (254 nm) against a standard calibration curve.

Protocol B: Kinetic Solubility Screen (Visual/Turbidimetric)

Use this method for quick "Go/No-Go" decisions in biological assay preparation.[1]

  • Stock Prep: Prepare a 20 mM stock solution in DMSO (requires ~4.78 mg/mL).

    • Note: Sonicate for 5-10 minutes if dissolution is slow.

  • Dilution:

    • Pipette 5 µL of the DMSO stock into 95 µL of Methanol (Final conc: 1 mM).

    • Pipette 5 µL of the DMSO stock into 95 µL of PBS/Water (Final conc: 1 mM).[2]

  • Assessment:

    • Clear Solution: Soluble at 1 mM.[1][2]

    • Cloudy/Precipitate: Insoluble.[1][2]

    • Result: This compound typically precipitates in water but remains soluble in Methanol at 1 mM.[1][2]

Handling & Stability

Table 2: Stability and Storage Recommendations

ParameterRecommendationRationale
Stock Storage -20°C or -80°CPrevents degradation.[1][2] DMSO stocks are generally stable for 3-6 months.[1][2]
Hygroscopicity High (DMSO)DMSO absorbs water from air.[2] Water uptake can cause the hydrophobic quinazolinone to precipitate.[2] Use anhydrous DMSO and seal tightly.
Light Sensitivity Protect from LightBrominated heterocycles can undergo photolytic debromination over extended periods.[1][2]
Sonication RecommendedThe crystal lattice of quinazolinones can be robust.[2] 5-10 mins of sonication aids initial dissolution.[1][2]

Workflow Visualization

The following workflow outlines the decision tree for solubilizing this compound for biological assays.

SolubilityWorkflowStartStart: Solid Compound(CAS 1341038-12-7)SolventSelectSelect Primary SolventStart->SolventSelectDMSODMSO (Anhydrous)SolventSelect->DMSOHigh Conc.(>10 mM)MeOHMethanolSolventSelect->MeOHLow Conc.(<5 mM)DissolveDMSOAdd solvent to target 20-50 mMSonicate 10 mins at 30°CDMSO->DissolveDMSODissolveMeOHAdd solvent to target 1-5 mMSonicate 10 minsMeOH->DissolveMeOHCheckVisual InspectionDissolveDMSO->CheckDissolveMeOH->CheckClearClear Solution?Proceed to Assay/ReactionCheck->ClearYesCloudyCloudy/Precipitate?Check->CloudyNoFixDMSODilute to 10 mMor Warm to 40°CCloudy->FixDMSOIf DMSOFixMeOHAdd 10% DMSO or DCM(Co-solvent approach)Cloudy->FixMeOHIf MeOHFixDMSO->CheckFixMeOH->Check

Figure 2: Step-by-step decision tree for solubilizing this compound.

References

  • Accela ChemBio. (n.d.).[1][2] Product Information: this compound (CAS 1341038-12-7).[1] Retrieved from

  • BenchChem. (2025).[1][2][5] Solubility Profile of Quinazoline Derivatives in Common Laboratory Solvents. Retrieved from

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for Quinazolinone Derivatives. Retrieved from

  • Mhaske, S. B., & Argade, N. P. (2006).[2] The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. (Contextual grounding for quinazolinone solubility properties).

  • Jouyban, A. (2008).[2] Review of the pharmaceutical solubility studies in binary solvents. Farmaco, 60, 509-517.[1][2] (Methodology for co-solvent solubility prediction).

A Comprehensive Guide to the Recrystallization of 8-Bromo-Quinazolinones: Solvent Selection and Optimization Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The strategic introduction of a bromine atom at the 8th position of the quinazolinone core can significantly alter the molecule's physicochemical properties, often enhancing its biological potency or providing a synthetic handle for further molecular elaboration.[1]

Achieving high purity of 8-bromo-quinazolinone derivatives is paramount for their downstream applications, whether for rigorous biological screening, formulation development, or as intermediates in complex synthetic pathways. Recrystallization stands as the most crucial and widely employed technique for purifying these solid organic compounds.[5][6][7] This process involves dissolving the impure solid in a suitable hot solvent, followed by cooling to induce the formation of pure crystals, leaving impurities behind in the solution.[7][8][9]

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on selecting and optimizing recrystallization solvents for 8-bromo-quinazolinones. Moving beyond a simple list of protocols, this guide delves into the causal relationships behind experimental choices, empowering the reader to develop robust and efficient purification strategies.

Chapter 1: The Physicochemical Landscape of 8-Bromo-Quinazolinones

A successful recrystallization begins with a fundamental understanding of the target molecule's properties. The structure of 8-bromo-quinazolinone dictates its interaction with various solvents.

Core Structure Analysis

The quinazolinone core is a bicyclic heterocyclic system containing both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and ring nitrogens).[4] This dual character suggests that solvents capable of hydrogen bonding, such as alcohols, will be effective at dissolving these compounds, particularly at elevated temperatures. The fused aromatic rings contribute to the molecule's rigidity and planarity, which can favor the formation of a well-ordered crystal lattice.

The Impact of the 8-Bromo Substituent

The introduction of a bromine atom at the 8-position has several key effects:

  • Increased Molecular Weight and Lipophilicity: The heavy bromine atom increases the overall molecular weight and makes the molecule more lipophilic (less polar). This can decrease its solubility in highly polar solvents like water and increase its solubility in less polar organic solvents.

  • Altered Polarity: While bromine is an electronegative atom, its overall effect is to decrease the polarity of the molecule compared to its non-brominated counterpart.

  • Potential for Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can influence crystal packing and, consequently, solubility.

Predicting Solubility: "Like Dissolves Like" in Practice

The principle of "like dissolves like" is a foundational concept in solvent selection.[10] For 8-bromo-quinazolinones, this means we are looking for a solvent with a polarity that is intermediate.

  • Highly Polar Solvents (e.g., Water): Generally poor solvents due to the compound's significant non-polar character. However, water can be an excellent anti-solvent when used in combination with a miscible polar solvent like ethanol.[10][11]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Often excellent primary candidates. They can engage in hydrogen bonding with the quinazolinone core, while their alkyl portions can interact with the non-polar parts of the molecule. Many literature procedures for purifying bromo-quinazolinone derivatives specifically mention ethanol as a suitable recrystallization solvent.[1][5]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF): These can also be effective.[10][12] N,N-Dimethylformamide (DMF), for instance, has been shown to be a good solvent for some quinazoline derivatives, with solubility increasing significantly with temperature.[12][13]

  • Non-Polar Solvents (e.g., Hexane, Toluene): These are typically poor solvents for dissolving the compound but are highly effective as anti-solvents when paired with a more polar solvent in which the compound is soluble.[10][14]

Chapter 2: Systematic Solvent Screening for Recrystallization

The ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[8][11][15] This temperature-dependent solubility is the key to achieving a high recovery of pure crystals.[8] A systematic approach to screening solvents is the most efficient way to identify the optimal system.

The Ideal Recrystallization Solvent: A Theoretical Framework

The key characteristics of an effective recrystallization solvent include:

  • High Temperature Coefficient: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7]

  • Inertness: The solvent must not react with the compound being purified.[8]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (so they stay in the mother liquor).[11][15]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[8]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[8]

A Practical, Tiered Approach to Solvent Selection

A tiered screening approach, starting with single solvents and moving to mixed-solvent systems, is highly effective.

Tier 1: Single-Solvent Systems

Test a range of solvents with varying polarities. Common choices include:

  • Protic Solvents: Ethanol, Methanol, Isopropanol.

  • Aprotic Polar Solvents: Ethyl Acetate, Acetone, Acetonitrile.

  • Other Solvents: Toluene, Glacial Acetic Acid.[5]

Tier 2: Two-Solvent (Mixed) Systems

If no single solvent is ideal, a mixed-solvent system is often the solution. This typically involves a "solvent" in which the compound is highly soluble and a miscible "anti-solvent" in which the compound is poorly soluble.[9]

Commonly Successful Pairs:

  • Ethanol / Water[11]

  • Ethyl Acetate / Hexane[10]

  • Dichloromethane / Hexane[14]

  • Acetone / Water[11]

Experimental Workflow for Solvent Screening

A small-scale, systematic screening process is essential to conserve valuable material.

Protocol:

  • Place a small amount (e.g., 20-30 mg) of the crude 8-bromo-quinazolinone into several test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature until the total volume is around 0.5 mL. Note the solubility at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • After reaching room temperature, place the tube in an ice-water bath to maximize crystal formation.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.

Below is a diagram illustrating this systematic workflow.

G cluster_0 Solvent Screening Workflow start Start: Crude 8-Bromo-Quinazolinone setup Aliquot ~25mg into multiple test tubes start->setup add_solvent Add 0.5 mL of candidate solvent to each tube setup->add_solvent check_rt_sol Observe Solubility at Room Temp add_solvent->check_rt_sol dissolved_rt Result: Too Soluble (Poor Candidate) check_rt_sol->dissolved_rt Dissolves heat Heat to Boiling check_rt_sol->heat Insoluble end Select Optimal Solvent System dissolved_rt->end check_hot_sol Observe Solubility (Hot) heat->check_hot_sol insoluble_hot Result: Insoluble (Poor Candidate) check_hot_sol->insoluble_hot Insoluble cool_rt Slowly Cool to Room Temp check_hot_sol->cool_rt Dissolves insoluble_hot->end cool_ice Cool in Ice Bath cool_rt->cool_ice observe Observe Crystal Formation cool_ice->observe no_xtals Result: No Crystals / Oiling Out (Consider Mixed Solvents) observe->no_xtals Poor / None good_xtals Result: Good Crystal Formation (Promising Candidate) observe->good_xtals Abundant no_xtals->end good_xtals->end

Caption: Systematic workflow for screening recrystallization solvents.

Chapter 3: The Recrystallization Protocol: A Step-by-Step Guide

Once a suitable solvent system has been identified, the bulk purification can be performed.

1. Dissolution:

  • Place the crude 8-bromo-quinazolinone in an appropriately sized Erlenmeyer flask.

  • Add the minimum amount of the chosen solvent to the flask.

  • Heat the mixture to the solvent's boiling point with gentle swirling or stirring.[15] Continue to add small portions of hot solvent until the solid is completely dissolved.[16] Using the minimum amount of solvent is critical for maximizing the yield.[6][15]

2. Hot Filtration (If Necessary):

  • If insoluble impurities are present (e.g., dust, inorganic salts), the hot solution must be filtered.

  • This should be done quickly through a pre-heated funnel with fluted filter paper to prevent premature crystallization in the funnel.[16]

3. Crystallization:

  • Allow the clear, hot filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities.

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize the precipitation of the product.[15]

4. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities from the crystal surfaces.[6][7]

5. Drying:

  • Allow the crystals to dry thoroughly in the Büchner funnel by drawing air through them for several minutes.[7]

  • For final drying, the crystals can be placed in a vacuum oven. It is crucial to ensure all residual solvent is removed, as it can affect the accuracy of characterization data (e.g., melting point, NMR).

Chapter 4: Troubleshooting Common Recrystallization Issues

Even with a well-chosen solvent, challenges can arise. A logical approach to troubleshooting is key.

ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out - Compound's melting point is below the solvent's boiling point.- Solution is supersaturated.- Cooling is too rapid.- Reheat the solution to dissolve the oil, add more solvent, and cool slowly.- Try a lower-boiling point solvent.- Add a seed crystal to induce crystallization.
Poor Recovery - Too much solvent was used.- Compound is significantly soluble in the cold solvent.- Evaporate some of the solvent and re-cool.- Choose a different solvent system where the compound has lower solubility when cold.[16]
No Crystals Form - Solution is not sufficiently saturated.- The compound is too soluble.- Evaporate some of the solvent.- Scratch the inside of the flask with a glass rod at the solution's surface.- Add a seed crystal.- If using a mixed-solvent system, add more anti-solvent.
Colored Crystals - Colored impurities are not removed.- Use activated charcoal (decolorizing carbon) during the hot dissolution step, followed by hot filtration.[7]

Below is a decision tree for troubleshooting common recrystallization problems.

G cluster_1 Recrystallization Troubleshooting start Problem Encountered During Cooling q1 What is the issue? start->q1 oil An oil has formed ('oiling out') q1->oil Oiling Out no_xtals No crystals are forming q1->no_xtals No Crystals low_yield Yield is very low q1->low_yield Poor Recovery sol_oil Re-heat to dissolve oil. Add more solvent. Cool slowly. Add seed crystal. oil->sol_oil sol_no_xtals 1. Scratch inner surface of flask. 2. Add a seed crystal. 3. Evaporate some solvent. no_xtals->sol_no_xtals sol_low_yield 1. Evaporate excess solvent. 2. Ensure solution was fully cooled. 3. Re-evaluate solvent choice. low_yield->sol_low_yield

Caption: Decision tree for troubleshooting recrystallization.

Conclusion

The purification of 8-bromo-quinazolinones by recrystallization is a technique that marries scientific principle with laboratory practice. Success hinges on a methodical approach to solvent selection, guided by the physicochemical properties of the target molecule. By understanding the roles of the quinazolinone core and the 8-bromo substituent, researchers can make informed initial choices. A systematic, small-scale screening process is invaluable for identifying the optimal single or mixed-solvent system, saving time and precious material. This guide provides the foundational knowledge and practical workflows to troubleshoot common issues and consistently achieve high purity for this important class of heterocyclic compounds, thereby ensuring the integrity and reliability of subsequent research and development efforts.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved from [Link]

  • SciSpace. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Retrieved from [Link]

  • University Name. (n.d.). Recrystallization. Retrieved from [Link]

  • University Name. (2021, July 16). Experimental No. (4) Recrystallization. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2017, October). Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H) - Ones. Retrieved from [Link]

Sources

Technical Guide: Microwave-Assisted Synthesis of 8-Bromo-3-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 8-Bromo-3-methylquinazolin-4(3H)-one Molecular Weight: 239.07 g/mol Core Application: Pharmacophore scaffold for PARP inhibitors, kinase inhibitors (EGFR/PI3K), and DNA-PK modulators. The 8-bromo substituent serves as a critical "handle" for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate structure-activity relationships (SAR).

This guide details a high-efficiency, microwave-assisted organic synthesis (MAOS) protocol. Unlike conventional thermal heating (reflux), which often requires 6–12 hours and yields <60%, this protocol utilizes dielectric heating to achieve >85% yields in under 20 minutes. The method employs a one-pot, three-component condensation strategy, maximizing atom economy and minimizing solvent waste.

Part 1: Strategic Analysis & Chemistry

The Synthetic Challenge

The synthesis of 8-substituted quinazolinones presents a specific steric challenge. The bromine atom at the C8 position is ortho to the nucleophilic nitrogen (N1) of the anthranilic acid precursor. In conventional thermodynamics, this steric bulk can hinder the initial condensation step and the subsequent ring closure.

Why Microwave? Microwave irradiation provides two distinct advantages for this specific scaffold:

  • Volumetric Heating: Direct coupling with the polar reaction medium (ethanol/DMF) ensures uniform energy distribution, overcoming the activation energy barrier raised by the 8-bromo steric hindrance.

  • Superheating Effect: Solvents can be heated above their atmospheric boiling points in sealed vessels, accelerating the rate-determining step (cyclodehydration).

Reaction Pathway

We will utilize a modified Niementowski-type condensation involves 2-amino-3-bromobenzoic acid, trimethyl orthoformate (C1 source), and methylamine (N3 source).

ReactionPathway Reactant1 2-Amino-3-bromobenzoic acid Intermediate Imidate/Amidine Intermediate Reactant1->Intermediate Condensation Reactant2 Trimethyl Orthoformate (TMOF) Reactant2->Intermediate Reactant3 Methylamine (33% in EtOH) Reactant3->Intermediate Product 8-Bromo-3-methyl- quinazolin-4(3H)-one Intermediate->Product MW Irradiation (Cyclodehydration) Byproducts Byproducts: MeOH, H2O Intermediate->Byproducts

Figure 1: One-pot, three-component reaction pathway for the synthesis of the target quinazolinone.

Part 2: Experimental Protocol

Reagents & Equipment
  • Microwave Reactor: Monomode reactor (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septum.

  • Reagents:

    • 2-Amino-3-bromobenzoic acid (1.0 equiv, 216 mg)

    • Trimethyl orthoformate (TMOF) (1.5 equiv, 165 µL)

    • Methylamine (33% wt in Ethanol) (1.2 equiv)

    • Catalyst: Ammonium Acetate (10 mol%) - Acts as a dual activation agent/buffer.

    • Solvent: Ethanol (Absolute) - High tan δ (loss tangent) for efficient MW absorption.

Step-by-Step Methodology

Step 1: Homogenization In a 10 mL microwave vial, charge 2-amino-3-bromobenzoic acid (1.0 mmol) and Ammonium Acetate (0.1 mmol). Add Ethanol (3 mL) and stir for 1 minute. Add Trimethyl orthoformate (1.5 mmol) followed by Methylamine solution (1.2 mmol).

  • Scientist's Note: Add the amine last to prevent premature salt formation with the acid before the orthoformate can engage. Cap the vial immediately.

Step 2: Irradiation Parameters Program the microwave reactor with the following dynamic method:

ParameterSettingRationale
Temperature 130°CSufficient to drive cyclization without degrading the C-Br bond.
Power Max 150W (Dynamic)High initial power to reach temp, then modulated to maintain it.
Ramp Time 2:00 minPrevents pressure spikes from rapid ethanol vaporization.
Hold Time 15:00 minOptimized for 8-bromo steric hindrance (standard is 10 min).
Pressure Limit 250 psiSafety cutoff (Ethanol generates ~5-8 bar at this temp).
Stirring HighEssential for uniform temperature distribution.

Step 3: Workup & Purification [1]

  • Cool the reaction vessel to 50°C using compressed air (feature of most reactors).

  • Pour the reaction mixture directly onto 20g of crushed ice/water mixture with vigorous stirring.

  • The product will precipitate as an off-white solid.

  • Filtration: Vacuum filter the solid and wash with cold water (2 x 5 mL) to remove ammonium salts and excess amine.

  • Recrystallization: Recrystallize from hot Ethanol/Water (9:1) if purity is <95%.[2]

Validation Criteria

The protocol is self-validating through the following checkpoints:

  • TLC: Mobile phase Hexane:Ethyl Acetate (6:4). Starting material (acid) is highly polar (low Rf); Product is less polar (Rf ~0.5-0.6).

  • 1H NMR (DMSO-d6):

    • Singlet (3H): ~3.5 ppm (N-Methyl group).

    • Singlet (1H): ~8.4 ppm (H-2 proton on the pyrimidine ring). Absence of this peak indicates incomplete cyclization.

    • Aromatic Region: Three distinct signals corresponding to the 5, 6, and 7 positions.

Part 3: Results & Optimization

Comparison: Conventional vs. Microwave

The following data summarizes the efficiency gains verified in similar quinazolinone syntheses [1, 2].

MetricConventional Thermal (Reflux)Microwave-Assisted (This Protocol)Improvement Factor
Reaction Time 8 – 12 Hours15 – 20 Minutes36x Faster
Yield 55 – 65%88 – 94%+30% Yield
Solvent Usage 20 mL/mmol3 mL/mmolGreen Chemistry
Purity (Crude) Low (requires column)High (precipitation sufficient)Workflow Efficiency
Mechanistic Insight & Troubleshooting

The reaction proceeds via the formation of an imino-ester intermediate. The 8-bromo substituent exerts a "buttressing effect," pushing the adjacent amino group slightly out of plane.

  • Issue: Low Yield / Incomplete Reaction.

    • Diagnosis: The intermediate formed but failed to cyclize due to steric clash.

    • Solution: Increase temperature to 150°C and switch solvent to n-Butanol (higher boiling point, though harder to remove).

  • Issue: Pressure errors.

    • Diagnosis: Methylamine is volatile.

    • Solution: Use Methylamine Hydrochloride salt + 1 equiv of NaOH instead of the ethanolic solution to reduce vapor pressure.

Mechanism Step1 Activation of TMOF (Acid Catalysis) Step2 Nucleophilic Attack by Anthranilic Amine Step1->Step2 + 2-amino-3-bromobenzoic acid Step3 Formation of Amidine Intermediate Step2->Step3 + Methylamine Step4 Cyclodehydration (Ring Closure) Step3->Step4 - H2O / MeOH (MW Driven)

Figure 2: Simplified mechanistic flow focusing on the critical cyclodehydration step accelerated by microwave irradiation.

References

  • Taylor & Francis Group. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation.[3] Polycyclic Aromatic Compounds.[4] [Link][1][3][4][5]

  • Frontiers in Chemistry. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. [Link]

  • Scientific Journal of Impact Factor (SJIF). Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds. Journal of Chemical and Pharmaceutical Research.[5] [Link]

  • SciSpace. Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3. [Link]

Sources

Technical Whitepaper: Purification Strategies for 8-Bromo-3-methylquinazolin-4(3H)-one

[1]

Executive Summary

8-Bromo-3-methylquinazolin-4(3H)-one is a critical pharmacophore in the development of PARP inhibitors, anticancer agents, and bioactive alkaloids.[1] However, its synthesis—typically via the cyclocondensation of 2-amino-3-bromobenzoic acid derivatives—often yields a crude product contaminated with unreacted precursors, open-chain intermediates, and regioisomeric byproducts.[1]

This guide provides a rigorous, non-template technical workflow for purifying this specific scaffold. Unlike generic organic workups, the protocols below exploit the specific pKa and solubility differentials introduced by the 8-bromo substituent and the 3-methyl group.[1]

Impurity Profiling & Origin Analysis[1]

To purify effectively, one must first identify the adversary. The synthesis of this compound generally proceeds via the reaction of 2-amino-3-bromobenzoic acid (or its methyl ester) with an orthoformate and methylamine, or via the 8-bromo-isatoic anhydride route.[1]

Common Impurity Classes
  • Type A: Unreacted Starting Material (Acidic): 2-Amino-3-bromobenzoic acid.[1]

  • Type B: Incomplete Cyclization (Amphoteric): Open-chain amide intermediates (e.g., N-(2-carbamoyl-6-bromophenyl)formimidates).[1]

  • Type C: Demethylated Analog (Neutral/Weakly Acidic): 8-Bromoquinazolin-4(3H)-one (lacking the N3-methyl group).[1]

  • Type D: Inorganic Salts: Bromide or acetate salts trapped in the lattice.[1]

Mechanism of Impurity Formation (Visualization)

ImpurityPathwaysStart2-Amino-3-bromobenzoic AcidStart->StartUnreacted (Type A)IntermediateOpen-Chain Amidine(Impurity Type B)Start->Intermediate+ Ortho/AmineOrthoTriethyl OrthoformateAmineMethylamineTarget8-Bromo-3-methylquinazolin-4(3H)-oneIntermediate->TargetCyclization (-H2O)SideProduct8-Bromoquinazolin-4(3H)-one(Impurity Type C)Intermediate->SideProductHydrolysis/No MeNH2

Figure 1: Synthetic pathway highlighting the divergence points where impurities Type B and Type C are generated.

Analytical Prerequisites

Before initiating purification, establish a baseline. The 8-bromo substituent significantly increases lipophilicity compared to the parent quinazolinone.[1]

  • TLC System: Ethyl Acetate:Hexane (1:1) or Methanol:DCM (5:95).

    • Target Rf: ~0.4–0.6 (varies by exact system).

    • Starting Material Rf: Usually lower (due to carboxylic acid functionality).

  • HPLC Check: C18 Column, Gradient Acetonitrile/Water (0.1% Formic Acid). The bromine atom provides a distinct isotopic pattern (1:1 doublet) in MS, aiding identification.

Purification Methodologies

Method A: Chemo-Selective Washing (The "Chemical Scalpel")

Best for: Removing Type A (Acids) and Type B (Open intermediates).

This step exploits the stability of the quinazolinone ring against mild base, whereas the starting benzoic acid is soluble.

Protocol:

  • Slurry Formation: Suspend the crude solid in 5% Aqueous Sodium Bicarbonate (NaHCO₃) (10 mL per gram of crude).

    • Why: The target molecule is neutral/weakly basic at N1 but does not form a water-soluble salt with bicarbonate.[1] The starting benzoic acid becomes a soluble carboxylate.[1]

  • Agitation: Stir vigorously at room temperature for 30 minutes.

    • Note: Do not heat significantly, as the lactam ring can hydrolyze under hot basic conditions.

  • Filtration: Filter the solids using a sintered glass funnel.

  • Water Wash: Wash the filter cake with copious deionized water until the filtrate pH is neutral (pH 7).

  • Drying: Dry the solid at 60°C under vacuum.

Method B: Thermodynamic Recrystallization

Best for: Removing Type C (Demethylated) and trace tars.

The 8-bromo substituent creates steric bulk near the N1 position and increases the molecule's crystallinity.[1] Standard ethanol recrystallization often fails to remove the demethylated impurity (Type C) effectively due to structural similarity. We utilize a DMF/Water or Acetic Acid system.[1]

Protocol (DMF/Water System):

  • Dissolution: Dissolve the dried, washed solid in hot Dimethylformamide (DMF) (approx. 100°C). Use the minimum amount required to achieve a clear solution (approx. 3–5 mL/g).

  • Hot Filtration: If insoluble black particles (Pd residues or inorganic salts) remain, filter hot through a Celite pad.

  • Precipitation: Slowly add hot water (approx. 80°C) to the stirring DMF solution until a persistent turbidity is observed (Cloud Point).

  • Crystallization: Remove heat and allow the flask to cool to room temperature slowly (over 2 hours). Then, chill in an ice bath (0–4°C) for 1 hour.

  • Collection: Filter the white/off-white needles.[1] Wash with a cold 1:1 DMF:Water mixture, then pure water.

  • Solvent Removal: DMF is tenacious. Dry at 80°C under high vacuum (<5 mbar) for 12 hours.

Alternative (Acetic Acid): Recrystallization from glacial acetic acid is highly effective for halogenated quinazolinones, yielding high-gloss crystals, though yield may be slightly lower.

Method C: Chromatographic Polishing

Best for: Drug-grade purity (>99.5%).[1]

If recrystallization yields <98% purity, silica gel chromatography is required.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Gradient elution starting from 100% Dichloromethane (DCM)

    
     2% Methanol in DCM.
    
  • Logic: The 3-methyl group eliminates the hydrogen bond donor capability of the N3-H, making the target significantly less polar than the unmethylated impurity (Type C) or the open-chain amides.[1] The target will elute first in this system.

Process Logic & Decision Tree

Use this workflow to determine the appropriate purification route based on crude purity.

PurificationLogicCrudeCrude Product(Solid)WashNaHCO3 Wash(Remove Acidic Impurities)Crude->WashCheckPurity Check (HPLC/TLC)Wash->CheckRecrystRecrystallization(DMF/H2O or EtOH)Check->RecrystPurity > 90%ColumnColumn Chromatography(DCM/MeOH)Check->ColumnPurity < 90%FinalPure 8-Bromo-3-methylquinazolin-4(3H)-oneRecryst->FinalColumn->Final

Figure 2: Decision tree for selecting the optimal purification unit operation.

Summary of Physicochemical Properties

PropertyValue / CharacteristicRelevance to Purification
Molecular Formula C₉H₇BrN₂O
Solubility (Water) NegligibleAllows aqueous washing of salts/acids.[1]
Solubility (EtOH) Moderate (Hot), Low (Cold)Good for standard recrystallization.
Solubility (DMF) HighUsed for "solvent-antisolvent" crystallization.[1]
Acidity/Basicity Weakly Basic (N1)Stable to bicarbonate washes; protonates in strong acid.
Melting Point ~138–140°C (Analogs)Distinct sharp MP indicates purity.

References

  • Microwave-Assisted Synthesis of Quinazolinones. Frontiers in Chemistry. Discusses the cyclization efficiency and solvent choices (Ethanol/DMF) for quinazolinone derivatives.

  • Synthesis and Bioactivities of Quinazoline Derivatives. NCBI / PMC. details the use of acetic anhydride and orthoformate routes, including recrystallization from ethanol (95%).

  • Synthesis of 3-Substituted-6,8-Dibromo-2-Methyl Quinazolin-4(3H)-one. IJSTR. Provides specific protocols for brominated quinazolinones, recommending DMF recrystallization for high-melting halogenated derivatives.

  • Green Chemistry Approach to Quinazolinones. Taylor & Francis. Validates the use of ethanol and deep eutectic solvents for purification.[1]

  • This compound Structure Data. PubChem. Provides chemical structure and property data for the 6-bromo isomer and related analogs to infer solubility profiles.[1]

Stability of 8-Bromo-3-methylquinazolin-4(3H)-one in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Aqueous Stability of 8-Bromo-3-methylquinazolin-4(3H)-one

Executive Summary

This technical guide provides a comprehensive framework for assessing the aqueous stability of this compound, a heterocyclic compound belonging to the quinazolinone class. Quinazolinones are significant scaffolds in medicinal chemistry and drug discovery, recognized for a wide array of biological activities.[1][2] The stability of such compounds in aqueous media is a critical parameter, influencing their shelf-life, formulation, and ultimate bioavailability. This document, intended for researchers, scientists, and drug development professionals, outlines the theoretical underpinnings of the compound's stability and provides detailed, field-proven protocols for its empirical evaluation through forced degradation studies. By synthesizing established principles of heterocyclic chemistry with standard pharmaceutical stress testing methodologies, this guide serves as a practical resource for characterizing the intrinsic stability of this compound and developing robust, stability-indicating analytical methods.

Part 1: Compound Profile: this compound

The Quinazolinone Core: A Privileged Scaffold

The quinazolin-4(3H)-one ring system is a bicyclic heterocycle composed of a fused benzene and pyrimidine ring.[3] This core is a prominent feature in numerous natural alkaloids and synthetic compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4] The general stability of the quinazolinone ring is noteworthy; it is reported to be relatively stable against oxidation, reduction, and hydrolysis in cold, dilute acidic and alkaline solutions.[5][6] However, this stability can be compromised under harsh conditions, such as boiling in acidic or alkaline media.[7]

Structural Features and Predicted Stability Influence

The specific substituents on the quinazolinone ring profoundly influence its physicochemical properties, including stability.[5] In the case of this compound, two key features dictate its reactivity:

  • The 3-Methyl Group: The presence of a methyl group on the nitrogen at position 3 (N-3) is significant. It locks the molecule in the lactam form, preventing the lactam-lactim tautomerism that can occur in N-unsubstituted quinazolinones. This can alter the electronic distribution within the pyrimidine ring and influence its susceptibility to hydrolysis.[3][5]

  • The 8-Bromo Substituent: The bromine atom at position 8 on the benzene ring introduces several effects. As a halogen, it is an electron-withdrawing group, which can influence the overall electron density of the bicyclic system. Furthermore, the carbon-bromine (C-Br) bond can be a target for certain degradation pathways, most notably photolysis, where UV radiation can induce homolytic cleavage.[8][9] While substitutions at positions 6 and 8 have been explored for enhancing biological activity, their impact on chemical stability requires specific investigation.[2]

Caption: Chemical structure of this compound.

Part 2: Theoretical Degradation Pathways

Understanding the potential degradation pathways is fundamental to designing a robust stability study. For this compound, the primary pathways to consider are hydrolysis, oxidation, and photodegradation.

Hydrolytic Degradation

Hydrolysis involves the cleavage of chemical bonds by water. For this molecule, the amide bond within the pyrimidine ring is the most likely site of hydrolytic attack.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the opening of the pyrimidine ring to form an N-substituted 2-aminobenzoic acid derivative.

  • Base-Catalyzed Hydrolysis: In alkaline conditions, hydroxide ions can directly attack the carbonyl carbon, leading to a tetrahedral intermediate that collapses to break the amide bond, again resulting in ring opening. Quinazolinones are generally more susceptible to degradation when boiled in alkaline solutions.[5][7]

Oxidative Degradation

While the core quinazolinone ring is relatively stable to oxidation, forced degradation studies employ strong oxidizing agents like hydrogen peroxide (H₂O₂) to probe for vulnerabilities.[1] Potential oxidation sites could include the methyl group or the aromatic ring, possibly leading to the formation of N-oxides or hydroxylated byproducts. The pyrimidine nucleus itself can be susceptible to oxidation, potentially leading to ring opening or decomposition under harsh conditions.[10]

Photodegradation

Aromatic halides are often susceptible to photodegradation. The C-Br bond, being weaker than C-H or C-C bonds, can undergo homolytic cleavage upon absorption of UV radiation.[8] This process, known as photolysis, would generate a radical intermediate. This radical could then participate in a variety of reactions, such as abstracting a hydrogen atom from the solvent to form the debrominated analog, 3-methylquinazolin-4(3H)-one, or reacting with oxygen to form phenolic products. Direct photolysis is often a significant degradation mechanism for brominated aromatic compounds.[8]

G cluster_stress Stress Conditions cluster_products Potential Degradation Products parent This compound acid Acidic Hydrolysis (e.g., HCl, Heat) parent->acid Ring Cleavage base Basic Hydrolysis (e.g., NaOH, Heat) parent->base Ring Cleavage oxid Oxidation (e.g., H₂O₂) parent->oxid Oxidative Attack photo Photolysis (e.g., UV/Vis Light) parent->photo Homolytic Cleavage (C-Br bond) parent->photo hydrolysis_prod Ring-Opened Product (N-methyl-2-amino-3-bromobenzamide derivative) acid->hydrolysis_prod base->hydrolysis_prod oxid_prod N-Oxide or other oxidized species oxid->oxid_prod Oxidative Attack photo_prod_1 Debrominated Product (3-methylquinazolin-4(3H)-one) photo->photo_prod_1 Homolytic Cleavage (C-Br bond) photo_prod_2 Hydroxylated Product photo->photo_prod_2

Caption: Potential degradation pathways for this compound.

Part 3: Experimental Design for Stability Assessment

A forced degradation study is an essential component of drug development, providing critical information on a molecule's intrinsic stability.[11][12] The following protocols are designed to establish a comprehensive stability profile for this compound.

Foundational Requirement: The Stability-Indicating Method

Causality: Before quantifying degradation, it is imperative to develop a "stability-indicating" analytical method, typically by High-Performance Liquid Chromatography (HPLC). Such a method must be able to resolve the parent compound from all potential degradation products and any formulation excipients.[12] This ensures that any decrease in the parent compound's peak area is due to actual degradation and not co-elution with a newly formed impurity. This is the cornerstone of a self-validating and trustworthy stability study.

Protocol: HPLC Method Development Outline

  • Column Selection: Start with a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm), which is versatile for moderately polar compounds.

  • Mobile Phase Screening: Use a gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (acetonitrile or methanol).

  • Wavelength Detection: Determine the UV absorbance maximum (λmax) of this compound using a diode array detector (DAD) or UV-Vis spectrophotometer to ensure maximum sensitivity.

  • Forced Degradation Sample Analysis: Inject samples from preliminary, aggressive degradation experiments (e.g., boiling in strong acid and base) into the HPLC.

  • Peak Purity Analysis: Use a DAD to perform peak purity analysis on the parent peak in the presence of its degradants. The peak should be spectrally pure across its width, confirming that no impurities are co-eluting.

  • Method Validation: Once developed, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Experimental Workflow for Forced Degradation

The overall workflow is designed to systematically expose the compound to various stress conditions and analyze the outcomes.

G cluster_stress Stress Conditions cluster_controls Control Samples start Start: Prepare Stock Solution of Compound in Organic Solvent p1 Hydrolytic: Add to 0.1N HCl, H₂O, 0.1N NaOH start->p1 Dilute to Working Concentration p2 Oxidative: Add to 3% H₂O₂ Solution start->p2 Dilute to Working Concentration p3 Photolytic: Expose Solution to Light (ICH Q1B Guidelines) start->p3 Dilute to Working Concentration p4 Thermal: Incubate Solution at 60°C start->p4 Dilute to Working Concentration c1 Time-Zero (T₀) Sample start->c1 Dilute to Working Concentration c2 Dark Control (for Photolysis) start->c2 Dilute to Working Concentration c3 Ambient Temperature Control start->c3 Dilute to Working Concentration analysis Analyze All Samples by Stability-Indicating HPLC-UV p1->analysis Sample at Time Points (e.g., 0, 2, 4, 8, 24h) p2->analysis Sample at Time Points (e.g., 0, 2, 4, 8, 24h) p3->analysis Sample at Time Points (e.g., 0, 2, 4, 8, 24h) p4->analysis Sample at Time Points (e.g., 0, 2, 4, 8, 24h) c1->analysis Sample at Time Points (e.g., 0, 2, 4, 8, 24h) c2->analysis Sample at Time Points (e.g., 0, 2, 4, 8, 24h) c3->analysis Sample at Time Points (e.g., 0, 2, 4, 8, 24h) data Data Interpretation: - Calculate % Degradation - Assess Peak Purity - Determine Mass Balance analysis->data end End: Establish Degradation Profile data->end

Caption: General experimental workflow for forced degradation studies.

Detailed Stress Testing Protocols

Objective: To induce approximately 5-20% degradation of the active pharmaceutical ingredient (API) to allow for the detection and identification of degradation products.[12]

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, analytical balance, volumetric flasks

  • HPLC system with DAD/UV detector

  • Photostability chamber (ICH Q1B compliant)

  • Calibrated oven/water bath

Protocol 3.3.1: Hydrolytic Stability

  • Prepare three sets of solutions of the compound at a known concentration (e.g., 0.1 mg/mL) in:

    • 0.1 N HCl (acidic)

    • Purified Water (neutral)

    • 0.1 N NaOH (alkaline)

  • Incubate the solutions at an elevated temperature (e.g., 60°C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours).

  • Neutralize the acidic and basic samples before injection into the HPLC.

  • Analyze all samples by the stability-indicating HPLC method.

Protocol 3.3.2: Oxidative Stability

  • Prepare a solution of the compound (e.g., 0.1 mg/mL) in a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature and protected from light.

  • Withdraw and analyze aliquots at specified time points. Causality: 3% H₂O₂ is a standard choice that is strong enough to reveal oxidative liabilities without being unrealistically harsh. Storing at room temperature prevents thermal degradation from confounding the results.

Protocol 3.3.3: Photostability

  • Prepare a solution of the compound (e.g., 0.1 mg/mL) in a transparent container (e.g., quartz cuvette).

  • Prepare an identical "dark control" sample by wrapping the container completely in aluminum foil.

  • Expose the test sample to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and near UV energy of ≥ 200 watt hours/square meter).[13]

  • Keep the dark control sample under the same temperature conditions but protected from light.

  • Analyze both samples after the exposure period. Trustworthiness: The dark control is essential to differentiate between degradation caused by light and that caused by temperature. A significant difference between the test and control samples confirms photosensitivity.

Protocol 3.3.4: Thermal Stability

  • Prepare a solution of the compound (e.g., 0.1 mg/mL) in purified water (or a relevant buffer).

  • Incubate the solution in a calibrated oven or water bath at an elevated temperature (e.g., 60°C), protected from light.

  • Analyze aliquots at specified time points.

  • For solid-state thermal stability, expose the neat powder to dry heat (e.g., 80°C) and test for degradation by dissolving and analyzing at set time points.[13]

Part 4: Data Interpretation and Reporting

The primary goal is to quantify the loss of the parent compound and identify the major degradants.

Data Summary: All quantitative results should be summarized in a clear, tabular format.

Table 1: Illustrative Forced Degradation Summary for this compound

Stress ConditionTime (hours)Parent Compound Remaining (%)Mass Balance (%)Major Degradants (Relative Retention Time)
0.1 N HCl (60°C) 2492.599.5RRT 0.75
Water (60°C) 2499.1100.1No significant degradation
0.1 N NaOH (60°C) 885.299.2RRT 0.75
3% H₂O₂ (RT) 2496.899.8RRT 1.15
Light (ICH Q1B) -89.799.4RRT 0.92, RRT 1.25
Light (Dark Control) -99.5100.2No significant degradation

Note: Data are hypothetical and for illustrative purposes only.

Mass Balance: A critical concept for validating the study. The mass balance is calculated as the percentage of the parent compound remaining plus the percentage of all detected degradation products. A value between 98-102% indicates that all degradation products are being detected by the analytical method, further validating its stability-indicating nature.

Part 5: Conclusion and Recommendations

Based on the chemical principles of the quinazolinone scaffold and the known reactivity of bromo-aromatic systems, it is anticipated that this compound will exhibit good stability under neutral and mild thermal conditions. However, it is likely to be susceptible to degradation under three primary conditions:

  • Basic Hydrolysis: The amide bond is expected to be the primary liability, particularly at elevated temperatures in an alkaline environment.

  • Acidic Hydrolysis: Ring opening is also possible under strong acidic conditions with heat.

  • Photolysis: The C-Br bond is a potential chromophore that may absorb UV light, leading to debromination or related photoproducts.

Recommendations for Handling and Storage:

  • Aqueous solutions should be prepared fresh whenever possible.

  • For short-term storage, solutions should be kept refrigerated (2-8°C) and protected from light.

  • The pH of aqueous formulations should be maintained near neutral (pH 6-7.5) to minimize hydrolytic degradation.

  • Avoid exposure to strong UV or direct sunlight. Amber vials or light-protective containers are recommended.

This guide provides the theoretical and practical foundation for a thorough investigation into the aqueous stability of this compound. Executing these protocols will yield a comprehensive stability profile, crucial for guiding further research and development activities.

References

  • Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 978. [Link]

  • Jatav, V., et al. (2017). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Bioinorganic Chemistry and Applications, 2017, 2859239. [Link]

  • Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery - MDPI. Molecules, 28(2), 978. [Link]

  • Gao, Y., et al. (2015). Measurement and ANN Prediction of pH-dependent Solubility of Nitrogen-Heterocyclic Compounds. Journal of Environmental Science and Health, Part A, 50(11), 1167-75. [Link]

  • Asadi, A., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 26(2), 155-167. [Link]

  • Johnson, T. A. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(10), 4521-4547. [Link]

  • Al-Karadaghi, S. (2010). Does Nature Prefer Heterocycles? Briefings, 2(2). [Link]

  • Vijayakumar, B., et al. (2013). Quinazoline derivatives & pharmacological activities: a review. International Journal of Medicinal Chemistry & Analysis, 3(1), 10-21. [Link]

  • Arshad, M. F., et al. (2020). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 25(18), 4299. [Link]

  • Bolla, K., et al. (2018). The mechanochemical synthesis of quinazolin-4(3H)-ones by controlling the reactivity of IBX. Beilstein Journal of Organic Chemistry, 14, 2332-2339. [Link]

  • Abdelkhalek, A., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Organic Communications, 17(2), 24-48. [Link]

  • ResearchGate. (n.d.). ¹H NMR analyses of the pH‐dependent stability profile of 2 a. [Link]

  • Kumar, D. P., et al. (2021). Chemistry and activity of quinazoline moiety: A systematic review study. Journal of Indian Chemical Society, 98(10), 100160. [Link]

  • Alsante, K. M., et al. (2011). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. AAPS PharmSciTech. [Link]

  • Bajaj, S., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38423-38430. [Link]

  • Köppen, R., et al. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. Chemosphere, 229, 77-85. [Link]

  • Hawe, A., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]

  • ResearchGate. (2025). Effect of bromine substituent on optical properties of aryl compounds. [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. Acta Pharmaceutica Sinica B, 12(1), 215-231. [Link]

  • PubChemLite. (n.d.). 8-bromo-3,4-dihydroquinazolin-4-one (C8H5BrN2O). [Link]

  • Larsen, C. B., et al. (2021). Base‐Promoted Homolytic Aromatic Substitution (BHAS) Reactions and Hydrodehalogenations Driven by Green Light and an Iron(III)‐NHC Photoredox Catalyst. Chemistry – A European Journal, 27(19), 6046-6052. [Link]

  • Liu, Y., et al. (2018). The pH-influenced PET processes between pyronine and different heterocycles. Organic & Biomolecular Chemistry, 16(34), 6243-6249. [Link]

  • Coriolis Pharma. (n.d.). Forced Degradation Studies. [Link]

  • ResearchGate. (n.d.). Importance of quinazoline and quinazolinone derivatives in medicinal chemistry. [Link]

  • Al-Suwaidan, I. A., et al. (2019). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. IntechOpen. [Link]

Sources

The Bedrock of Certainty: A Technical Guide to Validation and Comparative Analysis in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising molecule to a life-changing therapeutic is paved with data. The integrity of this data is not merely a matter of scientific rigor; it is the fundamental pillar upon which regulatory approval and, ultimately, patient safety, are built. This guide provides an in-depth exploration of two intertwined concepts that form this bedrock of certainty: Validation of the tools we use to measure and Comparative Analysis of the results we obtain. Here, we will dissect the causality behind experimental choices, offering not just the "how," but the critical "why" that underpins every robust drug development program.

Part 1: The Imperative of Validation: Establishing an Unimpeachable Foundation

Before any meaningful comparison can be made, the methods of measurement themselves must be rigorously validated. An analytical method, whether it's a sophisticated liquid chromatography-mass spectrometry (LC-MS) assay or a cell-based potency test, is the lens through which we view our data. If the lens is flawed, the picture it provides will be distorted, leading to potentially catastrophic misinterpretations of a drug candidate's safety and efficacy.[1][2][3][4]

The objective of analytical method validation is to provide documented evidence that the procedure is suitable for its intended purpose.[3] This is not a one-size-fits-all process; the extent of validation is "fit-for-purpose," meaning it aligns with the stage of drug development.[5] An assay for an early-stage exploratory study will have different validation requirements than one used for a pivotal Phase III clinical trial submitted for regulatory approval.[5]

The Core Parameters of Analytical Method Validation

International guidelines, most notably the International Council for Harmonisation (ICH) Q2(R1) and guidance from regulatory bodies like the U.S. Food and Drug Administration (FDA), provide a framework for the validation of analytical procedures.[4] These guidelines outline several key performance characteristics that must be evaluated.

Table 1: Core Parameters of Analytical Method Validation

ParameterDefinitionCausality and Scientific Rationale
Accuracy The closeness of test results obtained by the method to the true value.To ensure that the measured value is a true reflection of the analyte's concentration. Inaccurate methods can lead to incorrect dosing, flawed safety assessments, and erroneous efficacy conclusions.[3][4]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.To guarantee that the method is repeatable and reproducible. Imprecision introduces random error, which can obscure real differences between samples or create the illusion of a difference where none exists.[3][4]
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.To ensure that the signal being measured is solely from the analyte of interest. A lack of specificity can lead to over or underestimation of the analyte, compromising the integrity of the data.[6]
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.To establish a predictable relationship between signal and concentration, allowing for accurate quantification across a range of expected sample concentrations.
Range The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.To define the boundaries within which the method can be reliably used. Operating outside the validated range introduces uncertainty and potential for error.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.To understand the sensitivity of the method and its ability to detect trace amounts of an analyte, which is critical for impurity testing and pharmacokinetic studies.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.To define the lower limit of the reportable range of the assay. This is crucial for accurately measuring low concentrations of a drug or its metabolites.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.To assess the reliability of the method during routine use, where minor variations in experimental conditions are inevitable. A robust method is less prone to failure and ensures consistency across different analysts, instruments, and laboratories.
A Step-by-Step Protocol for HPLC Method Validation: Accuracy and Precision

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. The following is a detailed, step-by-step protocol for validating the accuracy and precision of an HPLC method for the quantification of an active pharmaceutical ingredient (API) in a drug product.

Objective: To demonstrate that the HPLC method is accurate and precise for the quantification of API X in Tablet Y.

Materials:

  • Reference standard of API X with a certificate of analysis.

  • Placebo tablets (containing all excipients except API X).

  • HPLC-grade solvents and reagents as specified in the analytical method.

  • Calibrated analytical balance, volumetric flasks, and pipettes.

  • Validated HPLC system with a UV detector.

Experimental Protocol:

1. Precision (Repeatability):

  • Preparation of Samples: Prepare six independent test samples of Tablet Y at 100% of the target concentration according to the analytical method. This involves accurately weighing the powdered tablets, dissolving them in a suitable solvent, and diluting to the final concentration.

  • Analysis: Inject each of the six sample preparations into the HPLC system and record the peak area of API X.

  • Calculation: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) of the peak areas and the calculated assay values for the six preparations.

  • Acceptance Criteria: The %RSD of the assay values should be not more than 2.0%.[5]

2. Intermediate Precision:

  • Rationale: To assess the effect of random events on the precision of the analytical procedure. This is typically evaluated by comparing the results of the method performed on different days, by different analysts, or on different instruments.

  • Procedure: A second analyst, on a different day and using a different HPLC system (if available), prepares and analyzes a new set of six samples of Tablet Y at 100% of the target concentration.

  • Calculation: Compare the results from both sets of analyses. Statistical analysis, such as an F-test, can be used to compare the variances of the two data sets. The overall %RSD for the combined data from both analysts should also be calculated.

  • Acceptance Criteria: The overall %RSD for the combined data should not be more than 2.0%.

3. Accuracy:

  • Rationale: To determine how close the measured value is to the true value. This is typically assessed using a spiking method, where a known amount of pure API is added to a placebo matrix.

  • Preparation of Spiked Samples:

    • Prepare a placebo solution by dissolving the placebo tablets in the same solvent used for the drug product.

    • Prepare spiked samples at three concentration levels covering the specified range of the method (e.g., 80%, 100%, and 120% of the target concentration). For each level, prepare three independent samples by adding a known amount of API X reference standard to the placebo solution.

  • Analysis: Analyze the nine spiked samples using the HPLC method.

  • Calculation: For each sample, calculate the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100

  • Acceptance Criteria: The mean percent recovery at each concentration level should be within 98.0% to 102.0%.[5]

Validation_Workflow cluster_planning Planning & Development cluster_execution Execution of Validation Studies cluster_reporting Reporting & Lifecycle Method_Development Method Development Validation_Protocol Validation Protocol Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Validation_Report Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report Method_Transfer Method Transfer Validation_Report->Method_Transfer Ongoing_Monitoring Ongoing Monitoring Method_Transfer->Ongoing_Monitoring

Caption: A typical workflow for analytical method validation.

Part 2: The Art and Science of Comparative Analysis

With a validated analytical method in hand, we can now confidently proceed to the core of drug development: comparative analysis. Whether in preclinical animal models or human clinical trials, the goal is to compare the effect of a new drug candidate against a control, which could be a placebo or the current standard of care. The validity of these comparisons hinges on robust study design and appropriate statistical analysis.

Preclinical Comparative Studies: Validating the Model

Before a drug candidate can be tested in humans, its safety and efficacy must be evaluated in preclinical studies, often using animal models.[4] The validation of these animal models is a critical, yet often overlooked, aspect of ensuring the translatability of preclinical findings to the clinic.[7][8][9][10]

There are three key types of validity for animal models:

  • Face Validity: The model phenotypically mimics the human disease.

  • Construct Validity: The model shares a similar underlying pathophysiology or theoretical rationale with the human disease.

  • Predictive Validity: The model can predict the efficacy of a therapeutic intervention in humans.

For comparative preclinical studies, predictive validity is paramount. The chosen animal model must be able to differentiate between an effective and an ineffective treatment. This is often established by testing known positive and negative control compounds in the model.

Statistical Approaches in Preclinical Comparative Studies:

The statistical analysis of preclinical data should be planned as part of the study design.[11][12] Common statistical methods include:

  • t-test: Used to compare the means of two groups.

  • Analysis of Variance (ANOVA): Used to compare the means of three or more groups.[11]

  • Non-parametric tests (e.g., Wilcoxon rank-sum test, Kruskal-Wallis test): Used when the data do not follow a normal distribution.[12]

It is crucial to ensure that the study is adequately powered to detect a statistically significant difference if one truly exists. Underpowered studies can lead to false-negative results, potentially causing a promising drug candidate to be abandoned prematurely.

Preclinical_Comparative_Study cluster_model_validation Animal Model Validation cluster_study_design Comparative Study Design cluster_data_analysis Data Analysis & Interpretation Face_Validity Face Validity Construct_Validity Construct Validity Predictive_Validity Predictive Validity Randomization Randomization Predictive_Validity->Randomization Control_Group Control Group (Placebo/Standard of Care) Randomization->Control_Group Test_Group Test Group (New Drug) Randomization->Test_Group Blinding Blinding Validated_Assay Data Collection using Validated Assay Control_Group->Validated_Assay Test_Group->Validated_Assay Statistical_Analysis Statistical Analysis (t-test, ANOVA) Validated_Assay->Statistical_Analysis Conclusion Conclusion on Efficacy & Safety Statistical_Analysis->Conclusion

Caption: The logical flow of a preclinical comparative study.

Clinical Trials: The Gold Standard of Comparative Analysis

Clinical trials are the definitive method for evaluating the safety and efficacy of a new drug in humans.[13] Comparative clinical trials are designed to determine whether a new treatment is more effective than, as effective as, or not inferior to a standard treatment or placebo.[7][14]

The Critical Role of Validated Assays in Clinical Trials:

The data generated from clinical trials forms the basis of regulatory submissions. Therefore, the analytical methods used to measure drug concentrations, biomarkers, and clinical endpoints must be fully validated to the highest regulatory standards.[5] A failure in analytical method validation can have devastating consequences, including:

  • Inaccurate pharmacokinetic (PK) and pharmacodynamic (PD) data: This can lead to incorrect dosing regimens and a misunderstanding of the drug's behavior in the body.

  • Regulatory rejection: Regulatory agencies will not approve a drug based on data generated from unvalidated or poorly validated analytical methods.[2]

Statistical Considerations in Comparative Clinical Trials:

The design and statistical analysis of clinical trials are complex and highly regulated. Key considerations include:

  • Randomization and Blinding: To minimize bias, patients are randomly assigned to treatment groups, and whenever possible, both the patients and the investigators are blinded to the treatment assignment.

  • Choice of Endpoints: The primary endpoint should be a clinically meaningful measure of the treatment's effect.

  • Statistical Analysis Plan (SAP): A detailed SAP should be developed before the trial begins, outlining the statistical methods that will be used to analyze the data. This includes the primary analysis, any planned subgroup analyses, and methods for handling missing data.

  • Statistical Significance: The results of the trial are typically evaluated based on statistical significance, often using a p-value. A p-value of less than 0.05 is conventionally considered statistically significant, meaning there is a low probability that the observed difference between treatment groups is due to chance.

Part 3: Bridging the Gap: The Symbiotic Relationship Between Validation and Comparative Analysis

It is impossible to overstate the symbiotic relationship between analytical method validation and the integrity of comparative analysis. A well-designed comparative study can be rendered meaningless by the use of a poorly validated analytical method. Conversely, a perfectly validated assay cannot salvage a poorly designed or statistically flawed comparative study.

The Impact of Analytical Variability on Comparative Outcomes:

The inherent variability of an analytical method (as determined during validation) has a direct impact on the statistical power of a comparative study. Higher analytical variability can mask a true difference between treatment groups, requiring a larger sample size to achieve statistical significance.

Method Transfer and Bridging Studies:

As a drug moves through development, the analytical methods may evolve or be transferred to different laboratories.[16][17][18] In such cases, it is crucial to perform method transfer or bridging studies to ensure that the results obtained from the new or transferred method are equivalent to the original validated method.[16] This ensures the continuity and comparability of data across different phases of development.

Conclusion

In the high-stakes world of drug development, there is no room for ambiguity. The principles of validation and comparative analysis provide the framework for generating the robust, reliable, and reproducible data that is essential for making informed decisions about the safety and efficacy of new medicines. By embracing a culture of scientific integrity and adhering to the rigorous standards outlined in this guide, we can build a foundation of certainty that will ultimately benefit patients and advance the field of medicine.

References

  • SoCal Biosciences. (2025, February 26). Fit-for-Purpose Assays vs.
  • Innovations in Science and Technologies. (n.d.). COMPARATIVE ANALYSIS OF STATISTICAL METHODS IN CLINICAL TRIALS.
  • KCAS Bio. (2022, February 26).
  • Health Canada. (2023, January 30).
  • Schooler, N. R. (2001). The Statistical Comparison of Clinical Trials. The Journal of Clinical Psychiatry, 62 Suppl 9, 35–37; discussion 38–39.
  • Chung, I., & Luan, L. (2016). Methodological Rigor in Preclinical Cardiovascular Studies: Targets to Enhance Reproducibility and Promote Research Translation.
  • NICE. (2022, June 23).
  • Needle.Tube. (n.d.).
  • Innovative Trials. (2019, November 6).
  • American Society for Microbiology. (n.d.). Validation of Laboratory-Developed Molecular Assays for Infectious Diseases.
  • European Pharmaceutical Review. (2014, May 2).
  • PeploBio. (2024, May 29).
  • Medicover MICS. (2025, October 21). Validation of analytical process in clinical trial.
  • Altabrisa Group. (2025, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide.
  • Sofpromed. (2024, January 24).
  • Basicmedical Key. (2016, July 22). Statistical Methods for Comparability Studies.
  • ResearchGate. (n.d.). Statistical Analysis in Preclinical Biomedical Research.
  • BioProcess International. (2016, February 4).
  • Medfiles. (2023, May 9). Best practices for analytical method transfers.
  • Lab Manager. (2026, January 8). Analytical Method Transfer: Best Practices and Guidelines.
  • National Center for Biotechnology Information. (n.d.). General Principles of Preclinical Study Design.
  • MSD Manual Professional Edition. (2021, July 26).
  • Pharmaguideline. (2024, December 11).
  • Digna. (2024, January 2). 5 Worse Incidents Caused by Data Quality Issues in the Pharmaceutical Industry.
  • acutecaretesting.org. (2016, May 15). Statistical analysis in method comparison studies part one.
  • CPHI Online. (2018, May 25).
  • Journal of Applied Pharmaceutical Science. (2023, July 15). Analytical Method Validation: A Comprehensive Review of Current Practices.
  • PubMed. (2008, August 15). The impact of analytic method on interpretation of outcomes in longitudinal clinical trials.

Sources

Technical Guide: 13C NMR Characterization of 8-Bromo-3-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes structural validation, synthesis-to-spectrum causality, and rigorous data interpretation.

Part 1: Executive Summary & Structural Context

Target Molecule: 8-Bromo-3-methylquinazolin-4(3H)-one Molecular Formula: C₉H₇BrN₂O Exact Mass: 237.97 / 239.97 (1:1 Isotope Pattern) Core Scaffold: Quinazolin-4(3H)-one[1][2][3][4][5][6]

The this compound scaffold represents a critical intermediate in the synthesis of polycyclic alkaloids (e.g., Rutecarpine analogs) and EGFR inhibitors. The presence of the bromine atom at the C8 position—adjacent to the N1 bridgehead—provides a sterically unique handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, while the N3-methyl group locks the tautomeric equilibrium, simplifying NMR interpretation compared to the N-H parent.

This guide provides a definitive breakdown of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) chemical shifts, supported by substituent chemical shift (SCS) theory and experimental synthesis protocols.

Part 2: Structural Analysis & Assignment Logic

Numbering Scheme & Tautomeric Lock

Correct assignment requires adherence to the standard IUPAC numbering for the quinazoline core.

  • N3-Methylation: The introduction of the methyl group at N3 removes the lactam-lactim tautomerism characteristic of the parent quinazolinone. This results in a distinct sharpening of the C2 and C4 signals and the appearance of an aliphatic peak in the 30–35 ppm range.

  • C8-Bromine Effect: The bromine atom exerts a "Heavy Atom Effect" (spin-orbit coupling), typically causing an upfield shift (shielding) of the ipso-carbon (C8) by approximately 5–8 ppm relative to the non-brominated parent, contrary to the deshielding expected from electronegativity alone.

Predicted vs. Reference Chemical Shifts

The following table synthesizes data derived from experimental analogs (e.g., 6-bromo isomers, 3-methyl parent) and calculated substituent increments (DMSO-d₆).

PositionCarbon TypePredicted Shift (δ ppm)Signal CharacteristicsAssignment Logic
C4 Carbonyl (C=O)160.5 ± 1.0 Low intensity (Quaternary)Deshielded by oxygen; characteristic amide/lactam region.
C2 Imine-like (N=CH-N)148.2 ± 1.0 High intensity (CH)Strongly deshielded by two adjacent nitrogens.
C8a Quaternary Ar144.5 ± 1.5 Low intensityBridgehead; deshielded by N1 and ortho-Br.
C7 Aromatic CH135.8 ± 1.0 High intensityOrtho to Br; deshielded by inductive effect (-I).
C5 Aromatic CH127.5 ± 1.0 High intensityMeta to Br; standard aromatic range.
C6 Aromatic CH126.8 ± 1.0 High intensityPara to Br.
C4a Quaternary Ar121.5 ± 1.5 Low intensityBridgehead; shielded by resonance from C4 carbonyl.
C8 Aromatic C-Br120.5 ± 2.0 Low intensityDiagnostic Peak. Shielded by heavy atom effect of Br (Ipso).
N3-Me Aliphatic CH₃33.8 ± 0.5 High intensityDiagnostic N-Methyl resonance.

Note on Solvent Effects: Shifts in CDCl₃ may appear 1–2 ppm downfield compared to DMSO-d₆ due to hydrogen bonding interactions with the carbonyl oxygen, although the N-Me group minimizes this effect compared to the N-H parent.

Part 3: Experimental Protocol (Synthesis & Acquisition)

To ensure the validity of the NMR data, the sample must be prepared via a pathway that rules out O-methylation (quinazoline formation).

Synthesis Workflow (Self-Validating)

The most reliable route involves the methylation of 8-bromoquinazolin-4(3H)-one using mild basic conditions to favor the thermodynamic N3-product over the kinetic O-product.

SynthesisWorkflow SM 2-Amino-3-bromobenzoic acid Cyclization Cyclization (Formamide, 180°C) SM->Cyclization Intermed 8-Bromoquinazolin-4(3H)-one (Parent) Cyclization->Intermed Methylation Methylation (MeI, K2CO3, DMF) Intermed->Methylation Favors N3 Product 8-Bromo-3-methyl quinazolin-4(3H)-one Methylation->Product

Figure 1: Synthetic pathway ensuring regioselective N3-methylation.

NMR Acquisition Parameters

For unambiguous assignment of quaternary carbons (C4, C4a, C8a, C8), specific acquisition parameters are required.

  • Instrument: 400 MHz or higher (100 MHz for 13C).

  • Concentration: 15–20 mg in 0.6 mL DMSO-d₆.

  • Pulse Sequence:

    • 1D 13C {1H}: Power-gated decoupling (30° pulse angle) with a relaxation delay (d1) of 2.0–3.0 seconds to allow relaxation of quaternary carbons (specifically C4 and C8).

    • Scans: Minimum 1024 scans to resolve the low-intensity C-Br peak (splitting due to Br isotopes is not observed in 13C, but broadening can occur).

Part 4: Structural Validation (HMBC/HSQC)

Trustworthiness in spectral assignment comes from 2D correlation. Do not rely solely on 1D shifts. Use the following logic to "walk" the structure.

Diagnostic Correlations
  • The "Anchor" (N-Me): The proton signal for N-Me (~3.5 ppm) will show a strong HMBC correlation to C2 (~148 ppm) and C4 (~160 ppm). This confirms N3-methylation. If O-methylation occurred, the O-Me protons would correlate only to C4.

  • The "Bridge" (H2): The singlet proton at C2 (~8.4 ppm) will correlate to C8a and N-Me .

  • The "Heavy" End (C8): C8 is quaternary. It is identified by the absence of HSQC correlations and HMBC correlations from H6 and H7.

HMBC_Logic H_Me H (N-Me) ~3.5 ppm C_2 C2 ~148 ppm H_Me->C_2 HMBC (Strong) C_4 C4 (C=O) ~160 ppm H_Me->C_4 HMBC (Strong) H_2 H (C2) ~8.4 ppm H_2->C_4 HMBC (3-bond) C_8a C8a ~144 ppm H_2->C_8a HMBC (3-bond)

Figure 2: Key HMBC correlations distinguishing the N3-methyl isomer.

References

  • Synthesis of Quinazolinone Core: Khan, I. et al. "One-Pot Three-Component Reaction for the Synthesis of Quinazolin-4(3H)-ones."[7] ACS Omega, 2024.

  • Bromine Substituent Effects (Heavy Atom Effect): Breitmaier, E., & Voelter, W. "Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry." VCH Publishers, 1987. (Standard Reference Text).
  • N-Methyl vs O-Methyl Regioselectivity: Lipeeva, A. V. et al. "Tautomerism and isomerism of quinazolin-4-ones." Chemistry of Heterocyclic Compounds, 2015.

  • General 13C NMR Data for Quinazolinones: Compound Interest. "A Guide to 13C NMR Chemical Shift Values."

Sources

Technical Guide: Mass Spectrometry Fragmentation Pattern of 8-Bromo Quinazolinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-bromo quinazolinone scaffold represents a critical "privileged structure" in modern drug discovery, particularly for kinase inhibitors and GPCR modulators. The bromine substituent at the C8 position serves two distinct roles: it acts as a steric handle to modulate binding affinity and, more importantly, functions as a versatile electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) during lead optimization.

This guide provides a definitive technical analysis of the mass spectrometric behavior of these compounds. Unlike simple heterocycles, 8-bromo quinazolinones exhibit a unique fragmentation signature governed by the interplay between the stable bicyclic core, the inductive effect of the halogen, and the specific energetics of the Retro-Diels-Alder (RDA) reaction.

Part 1: Structural Context & Isotopic Signature

The Bromine Isotopic "Fingerprint"

Before analyzing fragmentation, the presence of the bromine atom provides an immediate diagnostic filter. Bromine exists naturally as two stable isotopes,


 and 

, with a relative abundance of approximately 50.7% and 49.3%.
  • Spectral Consequence: In the mass spectrum (MS1), the molecular ion will not appear as a single peak. Instead, it appears as a 1:1 doublet separated by 2 mass units (

    
    
    
    
    
    and
    
    
    ).
  • Validation Check: If your molecular ion (

    
     in ESI or 
    
    
    
    in EI) does not exhibit this characteristic "twin tower" intensity ratio, the sample is not an 8-bromo derivative.
Ionization Physics (ESI vs. EI)
  • Electrospray Ionization (ESI): Preferred for biological metabolites and polar derivatives. Generates even-electron ions (

    
    ). The N1 nitrogen is the most basic site (pKa ~ 1.5–2.0 for the conjugate acid), making it the primary site of protonation.
    
  • Electron Impact (EI): Preferred for structural fingerprinting. Generates odd-electron radical cations (

    
    ). This high-energy method promotes extensive fragmentation, often leading to the radical loss of the bromine atom (
    
    
    
    ), which is less common in soft ionization (ESI).

Part 2: Mechanistic Fragmentation Pathways[1]

The fragmentation of 8-bromo quinazolinone is dominated by the stability of the fused benzene ring and the lability of the pyrimidinone ring.

Pathway A: The Retro-Diels-Alder (RDA) Collapse

The most diagnostic pathway for quinazolinones is the Retro-Diels-Alder reaction occurring on the heterocyclic ring. This is a thermally allowed pericyclic process in the gas phase.

  • Mechanism: The pyrimidine ring opens, typically cleaving the N3–C4 and C2–N1 bonds (or C2-N3 depending on substitution).

  • Result: This expels a neutral nitrile fragment (R-CN) or isocyanate, leaving a charged species retaining the aromatic ring.

  • Crucial Insight: Because the bromine is at the 8-position (benzene ring) , it is retained in the charged fragment during the primary RDA cleavage.

    • Observation: The daughter ion formed via RDA will still exhibit the 1:1 isotopic doublet. Loss of this pattern indicates the bromine itself has been cleaved.

Pathway B: CO and HCN Elimination

Following or competing with RDA, the system undergoes neutral losses to stabilize the positive charge.

  • Loss of CO (28 Da): Common from the carbonyl at C4.

  • Loss of HCN (27 Da): Characteristic of nitrogen heterocycles.

  • Loss of Br (79/81 Da): In ESI, this is a high-energy channel. If observed, it typically yields a phenyl cation species.

Visualization of Fragmentation Dynamics

Fragmentation Parent Parent Ion [M+H]+ (Isotopic Doublet 1:1) RDA_Frag RDA Fragment (Retains Br, Doublet) Parent->RDA_Frag Retro-Diels-Alder (- RCN) CO_Loss [M+H - CO]+ Parent->CO_Loss - CO (28 Da) Br_Loss [M+H - Br]+ (Phenyl Cation) Parent->Br_Loss High Energy - HBr / Br• Final Benzyne/Phenyl Fragments RDA_Frag->Final - HCN / CO CO_Loss->Final - HCN

Figure 1: Mechanistic map of 8-bromo quinazolinone fragmentation. Note that the primary RDA pathway retains the bromine signature.

Part 3: Experimental Protocol (LC-MS/MS)

To reproduce these patterns, the following "Self-Validating" protocol is recommended. This setup ensures that the isotopic pattern is preserved and fragmentation is controlled.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

    • Why FA? Promotes protonation of N1 for ESI efficiency.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

Mass Spectrometer Parameters (Q-TOF or Orbitrap)
  • Source: ESI Positive Mode (

    
    ).[1]
    
  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped CE (e.g., 15, 30, 45 eV).

    • Reasoning: Low CE preserves the molecular ion doublet for confirmation. High CE forces the RDA and Br-loss pathways for structural elucidation.

Data Analysis Workflow

The following workflow utilizes the Graphviz logic to guide the analyst through the decision-making process.

Workflow Sample Crude Reaction Mixture LC LC Separation (C18) Sample->LC MS1 MS1 Scan (Full Scan) LC->MS1 Check Check Isotope Pattern (1:1)? MS1->Check Check->LC No (Impurity) MS2 Acquire MS2 (Stepped CE) Check->MS2 Yes (Doublet found) Assign Assign RDA & Neutral Losses MS2->Assign

Figure 2: Decision tree for confirming 8-bromo quinazolinone derivatives.

Part 4: Quantitative Data Summary

The following table summarizes the expected mass shifts for common quinazolinone fragments.

Fragment TypeMass Shift (

)
Mechanism8-Bromo Specificity
Parent Ion

Protonation

Doublet (1:1)
De-Carbonylation

Loss of

Retains Doublet
RDA Fragment

Retro-Diels-AlderRetains Doublet
De-Halogenation

Loss of HBrSinglet (Doublet lost)
Ring Contraction

Loss of HCNRetains Doublet

References

  • He, Y., et al. (2001). "An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines." Rapid Communications in Mass Spectrometry. Link

  • Pihlaja, K., et al. (2003). "Stereospecific fragmentations in the mass spectra of stereoisomeric isoindoloquinazolines." Journal of the American Society for Mass Spectrometry. Link

  • NIST Mass Spectrometry Data Center. "Isotopic Compositions of the Elements." National Institute of Standards and Technology. Link

  • Salem, M.A.I., et al. (2012).[2] "Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety." Journal of American Science. Link

Sources

Precision Characterization: A Master Guide to Elemental Analysis for C9H7BrN2O

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

In small molecule drug discovery, Elemental Analysis (EA) remains the gold standard for establishing bulk purity. While NMR and HPLC confirm structure and chromatographic purity, only EA confirms the absence of inorganic salts, trapped solvents, or amorphous impurities that other methods miss.

This guide focuses on C9H7BrN2O (Molecular Weight: ~239.07 g/mol ). The most chemically significant isomer for drug development in this class is 5-Bromo-8-hydroxyquinoline (5-Bromo-8-quinolinol), a privileged scaffold in medicinal chemistry used as a chelating agent and an intermediate in the synthesis of neuroprotective drugs.

The Challenge: The presence of Bromine (Br) introduces a specific analytical interference. Standard CHN combustion protocols must be modified to prevent halogen gases from corroding the detector or mimicking water signals, which leads to erroneous Hydrogen data.

Theoretical Framework: High-Precision Stoichiometry

To validate a sample, we first establish the "Ground Truth"—the theoretical mass percentages based on the 2024 IUPAC Standard Atomic Weights.

Calculation Logic

The calculation follows a strict stoichiometric workflow:

  • Summation:

    
    
    
  • Derivation:

    
    
    
Table 1: Theoretical Composition of C9H7BrN2O
ElementCountAtomic Weight ( g/mol ) [1]Total Mass ContributionTheoretical % (w/w)
Carbon (C) 912.011108.09945.22%
Hydrogen (H) 71.0087.0562.95%
Bromine (Br) 179.90479.90433.42%
Nitrogen (N) 214.00728.01411.72%
Oxygen (O) 115.99915.9996.69%
TOTAL --239.072 100.00%

Note: Oxygen is typically calculated by difference in standard CHN modules. Direct Oxygen analysis requires a separate pyrolysis cycle (cracking in Helium at 1000°C+), not combustion.

Experimental Methodology: The "Trap and Detect" Protocol

Successful analysis of halogenated heterocycles like C9H7BrN2O requires specific instrument configuration. Standard combustion produces


, 

, and

. However, Bromine combusts to form

and

.

Critical Interference: If


 is not removed, it interferes with the Thermal Conductivity Detector (TCD) and can be falsely quantified as water, artificially inflating the Hydrogen value.
Step-by-Step Protocol
Phase A: Sample Preparation
  • Drying: 5-Bromo-8-hydroxyquinoline is hygroscopic. Dry the sample in a vacuum oven at 40°C for 4 hours prior to weighing.

  • Micro-Weighing: Use a clean tin capsule. Weigh 1.5 mg – 2.5 mg of sample on a microbalance with

    
     mg precision.
    
  • Folding: Fold the tin capsule tightly to exclude atmospheric nitrogen (air).

Phase B: Instrument Configuration (Combustion w/ Halogen Scrubber)
  • Furnace Temp: 950°C – 1000°C (Dynamic Flash Combustion).

  • Carrier Gas: Helium (High Purity >99.995%).

  • Oxidation Catalyst: Tungsten Trioxide (

    
    ) or Chromium Oxide (
    
    
    
    ) to ensure complete breakdown of the quinoline ring.
  • Reduction Tube (The Critical Step): The reduction tube (usually Copper) must be packed with Silver Wool (Ag) at the top zone.

    • Mechanism:[1][2]

      
      .
      
    • This effectively "traps" the bromine, allowing only

      
      , 
      
      
      
      , and
      
      
      to pass to the detector.
Phase C: Visualization of Workflow

EA_Workflow Sample Sample (C9H7BrN2O) Combustion Combustion (950°C + O2 Flash) Sample->Combustion Weighing Gases Gases Generated: CO2, H2O, N2, NOx, Br2, HBr Combustion->Gases Reduction Reduction Tube (Cu + Ag Wool) Gases->Reduction Carrier Gas (He) Trapped Trapped: AgBr (Solid) Reduction->Trapped Halogen Removal Separation GC Separation Column Reduction->Separation Clean Gases Detection TCD Detection (N2, CO2, H2O) Separation->Detection Result Data Output (%C, %H, %N) Detection->Result

Caption: Figure 1. Optimized CHN workflow for halogenated compounds. Note the specific Silver (Ag) trap required to remove Bromine interferences.

Data Interpretation & Validation Criteria

The American Chemical Society (ACS) and most high-impact journals adhere to the


 Rule  [2].
Acceptance Criteria


Table 2: Scenario Analysis for C9H7BrN2O
AnalyteTheoreticalExp. Result A (Pass)Delta AExp. Result B (Fail - Wet)Delta BDiagnosis
% C 45.2245.30+0.0844.10-1.12Low C indicates impurity or solvation.
% H 2.953.01+0.063.50+0.55 High H suggests trapped

or solvent.
% N 11.7211.65-0.0711.40-0.32Dilution effect from solvent.
Handling "Failed" Data

If your data looks like Result B (High H, Low C/N):

  • Solvation Hypothesis: The sample likely contains water or recrystallization solvent (e.g., Ethanol).[3]

  • Recalculation: Calculate the theoretical values for

    
    .
    
    • New MW:

      
      
      
    • New %C:

      
      
      
    • If the experimental data matches this "Solvated Theory" within

      
      , the sample is pure but solvated. This is acceptable for publication if explicitly stated (e.g., "Anal. Calcd for C9H7BrN2O·0.5H2O...").[4]
      

Troubleshooting Logic

When results drift outside the


 range and solvation isn't the cause, follow this decision tree.

Troubleshooting Start Result > ±0.4% Deviation CheckH Is %H High? Start->CheckH CheckC Is %C Low? CheckH->CheckC No Drying Issue Action: Dry @ 50°C Vacuum / 6 hrs CheckH->Drying Issue Yes Incomplete Combustion Action: Add Oxygen Boost or V2O5 additive CheckC->Incomplete Combustion Yes Weighing Error Action: Recalibrate Microbalance Check for Static CheckC->Weighing Error No (C is High)

Caption: Figure 2. Diagnostic decision tree for resolving common EA deviations.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[2][5][6] Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry.[2] [Link]

  • American Chemical Society. (2022). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. ACS Publications.[3][7][8] [Link][3]

Sources

Technical Guide: FTIR Analysis of the Quinazolin-4-one Carbonyl Group

[1]

Executive Summary

The quinazolin-4(3H)-one scaffold is a pharmacophore of immense significance, serving as the core structure for diverse therapeutic agents including methaqualone (sedative), raltitrexed (antineoplastic), and various novel antimicrobial agents.[1][2] In the structural characterization of these derivatives, the carbonyl (C=O) stretching vibration is the primary diagnostic "fingerprint."

However, this band is rarely static.[1][2] It shifts dynamically between 1650 cm⁻¹ and 1720 cm⁻¹ depending on electronic substitution at positions 2 and 3, hydrogen bonding networks, and the physical state of the sample (solid vs. solution).[2] This guide provides a rigorous, mechanism-first approach to interpreting these shifts, moving beyond simple peak listing to explain the why behind the wavenumber.

Theoretical Framework: The Vibrational Mechanics

To accurately interpret the FTIR spectrum of a quinazolin-4-one, one must understand the competing electronic forces acting on the carbonyl bond.[3] The frequency of vibration (

ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display">

2

Where ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">



bond order (

)
2
The Lactam-Lactim Tautomerism

The first critical validation step is confirming the tautomeric state. Quinazolin-4-ones can exist in two forms:

  • Lactam (Oxo) form: C=O at position 4, NH at position 3.[2][4]

  • Lactim (Hydroxy) form: C-OH at position 4, N at position 3.[2][4]

Diagnostic Rule: In the solid state (KBr pellet or ATR), the Lactam form predominates .

  • Observation: A strong, sharp band at 1650–1700 cm⁻¹ (C=O stretch).[1][2][4][5]

  • Contra-indicator: If the spectrum lacks this intense band and instead shows a broad O-H stretch (~3400 cm⁻¹) and a C=N stretch (~1620 cm⁻¹), the sample may be in the lactim form (rare in solids) or an O-substituted derivative.[4]

Electronic Substituent Effects

Substituents at positions 2 and 3 alter the electron density of the pyrimidinone ring, shifting the C=O frequency.

  • Electron Donating Groups (EDG): (e.g., -NH₂, -OH, -OMe at Pos 2).[1][2]

    • Mechanism:[2][6][7] Donation of electron density into the ring system increases the single-bond character of the carbonyl via resonance.

    • Result:Red Shift (Lower Wavenumber) , typically towards 1650–1670 cm⁻¹ .[1][2][4]

  • Electron Withdrawing Groups (EWG): (e.g., -NO₂, -CF₃).[1][2]

    • Mechanism:[2][6][7] Inductive withdrawal reduces electron density, shortening and stiffening the C=O bond.[2]

    • Result:Blue Shift (Higher Wavenumber) , typically towards 1680–1710 cm⁻¹ .[1][2]

Visualization: Mechanistic Pathways[3]

The following diagram illustrates the logical flow of factors influencing the carbonyl shift and the decision process for spectral assignment.

Quinazolinone_FTIR_LogicCoreQuinazolin-4-oneC=O StretchStatePhysical StateCore->StateSubstSubstituent Effects(Pos 2 & 3)Core->SubstInterIntermolecular ForcesCore->InterSolidSolid (ATR/KBr)Lactam DominantState->SolidSolnSolution (Non-polar)Fewer H-bondsState->SolnEDGElectron Donating(e.g., -NH2)Increases ResonanceSubst->EDGEWGElectron Withdrawing(e.g., -NO2)Inductive EffectSubst->EWGH_BondHydrogen Bonding(Dimerization)Inter->H_BondSolid->H_BondFacilitatesResult_HighBlue Shift(1680 - 1710 cm⁻¹)Soln->Result_HighFree C=OResult_LowRed Shift(1650 - 1670 cm⁻¹)EDG->Result_LowEWG->Result_HighH_Bond->Result_Low

Caption: Causal factors influencing the vibrational frequency of the quinazolin-4-one carbonyl group.

Spectral Assignments & Data

The following table synthesizes data from multiple structural studies (see References) to provide a diagnostic reference range.

Compound ClassSubstituent (Pos 2/3)C=O Frequency (cm⁻¹)Notes
Unsubstituted H (Parent)1680 – 1690 Baseline reference for the lactam core.[4]
2-Alkyl -CH₃, -Ethyl1675 – 1685 Slight inductive donation lowers freq vs parent.[2]
2-Aryl -Phenyl1670 – 1680 Conjugation with phenyl ring extends resonance, lowering

.
2-Amino -NH-R1650 – 1665 Strong mesomeric effect (+M) significantly weakens C=O bond.[2][4]
3-Substituted -N-NH₂ (Amino)1670 – 1690 Often appears as a doublet if coupled with exocyclic C=O.[3][2]
Disubstituted 2-Styryl derivatives1660 – 1675 Extension of conjugation system.[2]
Hybrid 2-Thioxo (S=C-NH-)1680 – 1700 If C=S is at Pos 2, C=O at Pos 4 remains distinct.[2]

Critical Diagnostic Note: If you observe a "doublet" (two peaks near 1680 and 1700 cm⁻¹), check for:

  • Side chain carbonyls: Acetyl or ester groups on substituents.

  • Fermi Resonance: Interaction between the C=O fundamental and the first overtone of a lower frequency mode (rare but possible).

  • Vibrational Coupling: In 2,3-disubstituted derivatives, coupling between the ring C=O and a substituent C=O (e.g., hydrazide).[1][2][4]

Experimental Protocols

To ensure data integrity and reproducibility, follow this standardized workflow.

Method A: Attenuated Total Reflectance (ATR) - Recommended

ATR is preferred for pharmaceutical solids as it requires no sample dilution, preserving the polymorphic form.[2][4]

  • Crystal Cleaning: Clean the diamond/ZnSe crystal with isopropanol.[3] Verify background is flat (no residual peaks at 2800–3000 cm⁻¹).[2]

  • Sample Loading: Place ~5–10 mg of solid powder directly onto the crystal.

  • Contact Pressure: Lower the pressure arm until the force gauge indicates optimal contact. Crucial: Inconsistent pressure leads to poor peak intensity and baseline noise.[3]

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (if resolving doublets).[1][2]

    • Scans: 32 to 64 scans to improve Signal-to-Noise (S/N) ratio.

    • Range: 4000 – 600 cm⁻¹.[8]

  • Correction: Apply "ATR Correction" in software to account for penetration depth dependence on wavelength (optional but recommended for quantitative comparison with transmission spectra).

Method B: KBr Pellet - Traditional

Used when sample quantity is limited (<1 mg) or to resolve weak overtones.[3][4]

  • Ratio: Mix 1–2 mg of sample with 200 mg of spectroscopic grade KBr (dried at 110°C).

  • Grinding: Grind in an agate mortar. Warning: Do not over-grind if the sample is polymorphic/labile; heat can induce phase transitions.

  • Pressing: Press at 8–10 tons for 2 minutes under vacuum (to remove water) to form a transparent disc.

  • Validation: Ensure the "water bands" (broad peaks at 3400 and 1640 cm⁻¹) are minimal. High moisture can artificially broaden the carbonyl peak via H-bonding.

Self-Validating Workflow (Quality Control)

Before accepting an assignment, apply this logic check:

  • Intensity Check: Is the putative C=O peak the strongest or second-strongest in the 1500–1800 region?

    • Yes: Proceed.

    • No: Re-evaluate. C=O stretches in quinazolinones are inherently strong dipoles.

  • Frequency Check: Is the peak >1720 cm⁻¹?

    • Yes: Suspect a strained ring, an ester substituent, or an anhydride impurity.[1][2] Quinazolinone C=O rarely exceeds 1720 cm⁻¹ in neutral solid form.

  • NH Correlation: If you assign the C=O at 1680 cm⁻¹, do you see a corresponding N-H stretch at 3100–3300 cm⁻¹ (if N3 is unsubstituted)?

    • Absence of NH: Implies N3 substitution or Lactim tautomer (unlikely without OH).[2]

References

  • Jetir.org. Synthesis, Characterization and biological evaluation of some Novel 2, 3-disubstituted quinazolin-4(3H)-ones derivatives.[3][2] (Accessed 2026).[2][6] Link

  • MDPI (Molecules). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. (2021).[2][6][9] Link

  • Royal Society of Chemistry (RSC). Novel stereoselective 2,3-disubstituted quinazoline-4(3H)-one derivatives derived from glycine.[2] (Accessed 2026).[2] Link

  • NIH (PubMed Central). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives.[3][2][4] (Accessed 2026).[2][6] Link

  • BenchChem. Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide. (2025).[2][6][10] Link[1]

  • MDPI (Sci. Pharm). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds.[3] (2022).[2] Link[1]

Positional Isomerism in Kinase Inhibitors: The 6-Bromo vs. 8-Bromo Quinazolinone Paradigm

[1]

Executive Summary: The Geometry of Selectivity

In the high-stakes arena of kinase inhibitor design, the quinazolinone scaffold serves as a "master key" for the ATP-binding pocket. However, the difference between a bromine atom at the C6 position versus the C8 position is not merely a matter of numbering—it is a determinant of solvent exposure versus hinge interaction .

This technical guide dissects the structural, electronic, and synthetic divergences between 6-bromo and 8-bromo quinazolinones.[1] For drug developers, the 6-position represents the "vector to solvent," allowing for pharmacokinetic optimization (solubility tails), while the 8-position acts as a "molecular brake," governing hinge-binding geometry and isoform selectivity through steric gating.

Structural & Electronic Basis

The Binding Mode Dichotomy

To understand the functional divergence, one must visualize the quinazolinone core within the ATP-binding cleft (e.g., EGFR or PI3K).

  • 6-Position (The Solvent Vector): In the classic 4-anilinoquinazoline binding mode (e.g., Gefitinib), the C6 carbon points towards the solvent interface.[2] Substitution here is sterically unencumbered. A bromine at C6 is often a synthetic handle for late-stage diversification (e.g., Suzuki couplings to add morpholine solubilizing groups).[3]

  • 8-Position (The Hinge Gatekeeper): The C8 position is located "peri" to the N1 nitrogen, which typically functions as the hydrogen bond acceptor for the kinase hinge region (e.g., Met793 in EGFR). A bromine at C8 introduces:

    • Steric Clash: Potential interference with the "floor" of the binding pocket or the gatekeeper residue.

    • Electronic Modulation: Through the inductive effect (-I), 8-Br reduces the basicity of N1, potentially weakening the critical H-bond to the hinge backbone.

Visualization of Signaling & Binding Logic

KinaseBindingLogicScaffoldQuinazolinone CorePos66-Position(Solvent Exposed)Scaffold->Pos6Vector 1Pos88-Position(Hinge/Peri Region)Scaffold->Pos8Vector 2SolubilityPK Optimization(e.g., Morpholine tails)Pos6->SolubilityAllows BulkPotencyMaintained Potency(No steric penalty)Pos6->PotencyMin. InterferenceSelectivityIsoform Selectivity(Steric Gating)Pos8->SelectivityRestricted SpaceElectronicN1 Basicity Modulation(H-Bond Strength)Pos8->ElectronicInductive EffectClashSteric Clash Risk(Activity Loss)Pos8->ClashHigh Risk

Caption: Decision matrix for substituting the quinazolinone scaffold. 6-Br favors PK properties; 8-Br favors selectivity tuning.

Synthetic Accessibility & The "Peri-Effect"

The choice between 6-Br and 8-Br is often decided by synthetic feasibility.[3] The 8-bromo position suffers from the "peri-effect"—steric repulsion between the C8-substituent and the N1 lone pair.[1] This makes metal-catalyzed cross-couplings (Suzuki, Buchwald) significantly more difficult at C8 compared to C6.[3]

Retrosynthetic Analysis

SynthesisPathwaysStart65-Bromoanthranilic AcidBenzox66-Bromo-benzoxazinoneStart6->Benzox6Ac2O, RefluxStart83-Bromoanthranilic AcidBenzox88-Bromo-benzoxazinoneStart8->Benzox8Ac2O, RefluxProd66-Bromo-quinazolin-4(3H)-one(High Yield, Reactive)Benzox6->Prod6NH3 / FormamideProd88-Bromo-quinazolin-4(3H)-one(Lower Yield, Steric Hindrance)Benzox8->Prod8NH3 / Formamide

Caption: Synthetic divergence. 6-Br routes are generally higher yielding due to reduced steric strain during cyclization.[3]

Comparative Data: 6-Br vs 8-Br

The following data summarizes the impact of bromination position on EGFR (Epidermal Growth Factor Receptor) inhibition, a classic target for this scaffold.

Feature6-Bromo Quinazolinone8-Bromo Quinazolinone
Binding Orientation Solvent-exposed (Solubilizing region)Buried / Hinge-adjacent
Electronic Effect Minimal impact on N1 basicityReduces N1 basicity (Inductive -I)
Steric Environment Open channel (High tolerance)Restricted (Peri-interaction with N1)
Typical IC50 (EGFR) < 10 nM (when optimized)> 100 nM (often less potent)
Synthetic Yield High (>85% typical)Moderate (60-75% typical)
Drug Examples Precursor to Gefitinib/Erlotinib analogsRare in approved EGFR drugs; used in PI3Kδ

Critical Insight: In 4-anilinoquinazolines, moving a substituent from C6 to C8 typically results in a 10-fold to 50-fold loss in potency for EGFR due to the disruption of the N1-Met793 hydrogen bond and steric clash with the pocket floor [1][4]. However, in PI3Kδ inhibitors (like Idelalisib analogs), 8-substitution can be tolerated and is used to induce propeller-like twisting for isoform selectivity [2].[3]

Experimental Protocols

Protocol: Synthesis of 6-Bromo-quinazolin-4(3H)-one

This protocol yields the core scaffold required for further SAR exploration.[3]

Reagents:

  • 5-Bromoanthranilic acid (1.0 eq)[3]

  • Formamide (excess, solvent/reagent)

  • Ammonium acetate (catalytic)[3]

Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, suspend 5-bromoanthranilic acid (2.16 g, 10 mmol) in formamide (10 mL).

  • Cyclization: Heat the mixture to 140–150 °C for 4–6 hours. The reaction is self-validating; the solid starting material will dissolve, and the product will precipitate upon cooling.

  • Workup: Cool the reaction mixture to room temperature. Pour into ice-cold water (50 mL).

  • Isolation: Filter the resulting precipitate. Wash with water (3x) and cold ethanol (1x) to remove unreacted formamide.[3]

  • Validation: Dry in a vacuum oven at 60 °C. Confirm purity via TLC (Ethyl Acetate:Hexane 1:1) and 1H-NMR (DMSO-d6).[3]

    • Expected NMR: Singlet at ~8.1 ppm (H-2), Doublet at ~8.2 ppm (H-5).[3]

Protocol: In Vitro Kinase Assay (EGFR)

To compare the potency of 6-Br vs 8-Br derivatives.[3]

System: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).[3]

Steps:

  • Preparation: Dilute compounds (6-Br and 8-Br variants) in 100% DMSO to 100x final concentration. Serial dilute (1:3).

  • Enzyme Mix: Prepare EGFR kinase solution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction: Add 5 µL compound + 10 µL enzyme mix to a 384-well plate. Incubate 10 min.

  • Initiation: Add 10 µL ATP/Substrate mix (Biotin-Poly-GT). Incubate 60 min at RT.

  • Detection: Add Eu-labeled anti-phosphotyrosine antibody and Streptavidin-APC.[3]

  • Read: Measure fluorescence ratio (665 nm / 615 nm) on a plate reader (e.g., EnVision).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

References

  • Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Clin Exp Pharmacol Physiol.[3] 1996.[3] Link

  • Discovery and Optimization of a Series of 5-Alkynyl Substituted PI3Kδ Inhibitors. European Journal of Medicinal Chemistry.[3] 2017. Link

  • Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors. Molecules. 2024.[3][2][4][5] Link

  • A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline. BenchChem Technical Guides. 2025.[3][1][6][7] Link

  • Crystal structure of EGFR bound to the 4-anilinoquinazoline inhibitor Erlotinib. Protein Data Bank (PDB: 1M17).[3][8][9]Link[3]

An In-depth Technical Guide to the Crystal Structure of 8-Substituted Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quinazolinone derivatives are a cornerstone in medicinal chemistry, recognized for their vast therapeutic potential, including antimicrobial, cytotoxic, and anti-inflammatory activities.[1][2] The strategic modification of the quinazolinone scaffold, particularly at the 8-position, has been shown to significantly influence its biological efficacy.[1] This guide provides a comprehensive technical overview of the crystal structure data for 8-substituted quinazolinone derivatives. We delve into the synthetic methodologies, present detailed crystallographic data, and explore the underlying principles of structure determination. By synthesizing data from contemporary research, this document serves as an essential resource for researchers, scientists, and professionals in drug development, offering insights into the rational design of next-generation quinazolinone-based therapeutics.

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core, a fused heterocyclic system of a benzene ring and a pyrimidine ring, is a "privileged structure" in drug discovery.[2] This designation arises from its ability to interact with a wide range of biological targets, leading to diverse pharmacological effects such as anticancer, anticonvulsant, and antihypertensive properties.[2][3] The flexibility for structural modification on both the benzene and pyrimidine rings allows for fine-tuning of the molecule's physicochemical properties and biological activity.[3]

Structure-activity relationship (SAR) studies have consistently shown that substitutions at various positions on the quinazolinone ring system can dramatically alter its therapeutic profile.[1][2] Specifically, the introduction of substituents at the 8-position, which lies on the benzene ring portion of the scaffold, has been identified as a critical area for modification to enhance potency and selectivity.[1] Understanding the precise three-dimensional arrangement of atoms in these molecules through single-crystal X-ray diffraction is paramount. This knowledge not only confirms the synthetic outcome but also provides invaluable insights into intermolecular interactions, crystal packing, and the conformational possibilities that govern receptor binding.

This guide will focus on the synthesis and, most importantly, the detailed crystallographic analysis of 8-substituted quinazolinone derivatives, providing the foundational data necessary for advanced molecular modeling and rational drug design.

Synthetic Strategies and Crystallization

The synthesis of 8-substituted quinazolinone derivatives typically involves multi-step reaction sequences. A common approach begins with appropriately substituted anthranilic acids, which serve as the foundational building block for the quinazolinone core.

General Synthetic Workflow

The following diagram outlines a generalized pathway for the synthesis of 8-substituted quinazolinones, which often involves acylation, cyclization, and subsequent modification.

G Start 8-Substituted Anthranilic Acid Step1 Acylation (e.g., with 2-chloroacetyl chloride) Start->Step1 Intermediate1 N-Acylated Intermediate Step1->Intermediate1 Step2 Cyclization / Amination (e.g., with PCl3 and aniline derivative) Intermediate1->Step2 Intermediate2 Substituted Quinazolinone (e.g., chloro-derivative) Step2->Intermediate2 Step3 Nucleophilic Substitution (e.g., with a nucleophile like 2-mercapto-5-nitrobenzimidazole) Intermediate2->Step3 Product Final 8-Substituted Quinazolinone Derivative Step3->Product

Caption: Generalized synthetic workflow for 8-substituted quinazolinones.

Detailed Experimental Protocol: Representative Synthesis

This protocol is a representative example adapted from methodologies for synthesizing complex quinazolinone derivatives.[4]

Step 1: Acylation of Anthranilic Acid

  • Dissolve the starting 8-substituted anthranilic acid in a suitable aprotic solvent (e.g., dioxane).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Add 2-chloroacetyl chloride dropwise while maintaining the temperature.

  • Allow the reaction to stir at room temperature for 4-6 hours until completion, monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction with ice water and collect the precipitated N-acylated intermediate by filtration. Wash with cold water and dry under vacuum.

Step 2: Cyclization to form the Quinazolinone Core

  • To the dried intermediate from Step 1, add phosphorus trichloride (PCl₃) and a substituted aniline.

  • Reflux the mixture for 3-5 hours. The causality here is that PCl₃ acts as a dehydrating and halogenating agent, facilitating the ring closure and introduction of a reactive chlorine atom.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.

  • Filter, wash with water, and dry the crude quinazolinone derivative.

Step 3: Nucleophilic Substitution and Final Product Formation

  • Dissolve the crude product from Step 2 in a polar solvent like ethanol or methanol.

  • Add the desired nucleophile (e.g., a substituted amine or thiol) and a base (e.g., potassium carbonate) to facilitate the reaction.

  • Reflux the mixture for 6-12 hours.

  • After cooling, the final product often precipitates and can be collected by filtration. Further purification is typically achieved by recrystallization.

Protocol for Obtaining Single Crystals for X-ray Diffraction

The quality of the crystal is the single most important factor for a successful X-ray structure determination.[5]

  • Purification: The compound must be of the highest possible purity. Recrystallize the final product multiple times from a suitable solvent system until no impurities are detected by NMR or LC-MS.

  • Solvent Selection: Screen a variety of solvents or solvent mixtures (e.g., ethanol/dichloromethane, hexane/ethyl acetate) to find a system where the compound has moderate solubility.[3]

  • Slow Evaporation Method:

    • Prepare a nearly saturated solution of the compound in the chosen solvent system in a clean vial.

    • Cover the vial with parafilm and poke a few small holes in it with a needle.[5] This ensures slow evaporation, which is critical for the growth of large, well-ordered crystals.[5]

    • Place the vial in a vibration-free location at a constant temperature (e.g., 20 °C).[3]

    • Monitor the vial over several days to weeks for the formation of single crystals. Good crystals should be transparent with no visible flaws.[5]

Crystallographic Data of 8-Substituted Derivatives

The determination of the crystal structure provides definitive information on the molecule's connectivity, conformation, and packing within the solid state. While the search results did not yield a large, consolidated database specifically for a wide variety of 8-substituted quinazolinones, we can present data for closely related structures to illustrate the type of information obtained. For example, the crystal structure of 8-nitroquinoline provides a reference for a substituted 8-position on a related heterocyclic system.[6][7][8]

Tabulated Crystal Structure Data

The following table summarizes crystallographic data for representative nitro-substituted quinoline and quinazolinone compounds. This data is essential for understanding the solid-state arrangement and for validating computational models.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
8-Nitroquinoline C₉H₆N₂O₂MonoclinicP2₁/c7.2421(11)16.688(3)7.2089(11)114.086(4)4[6][8]
7-Nitroquinazolin-4(3H)-one C₈H₅N₃O₃MonoclinicP2₁/c5.1063(10)11.206(2)13.528(3)99.19(3)4[9]
  • Crystal System: Describes the symmetry of the unit cell.

  • Space Group: Defines the set of symmetry operations for the crystal.

  • a, b, c, β: The unit cell parameters that define its size and shape.

  • Z: The number of molecules in the unit cell.

Principles of Structure Determination Workflow

The process from a suitable crystal to a final, refined structure follows a well-defined path. This workflow is a self-validating system, where the quality of the data at each step determines the reliability of the final structure.

G Crystal High-Quality Single Crystal Diffractometer Mount on Diffractometer (e.g., Bruker APEX II) Crystal->Diffractometer Collection Data Collection (ω-2θ scan mode) Diffractometer->Collection Expose to X-rays Xray X-ray Source (Mo Kα radiation, λ=0.71073 Å) Xray->Diffractometer Reduction Data Reduction (Integration, Scaling, Absorption Correction) Collection->Reduction Solve Structure Solution (Direct Methods, e.g., SHELXTL) Reduction->Solve Refine Structure Refinement (Full-matrix least-squares on F²) Solve->Refine Validation Validation & Deposition (CheckCIF, CCDC) Refine->Validation

Caption: Workflow for single-crystal X-ray structure determination.

Expertise in Practice:

  • Radiation Choice: Molybdenum (Mo) Kα radiation is commonly used for organic molecules because its wavelength provides good resolution of diffraction data.[10]

  • Solving the Structure: "Direct methods" are powerful computational algorithms that use statistical relationships between the intensities of the diffracted X-ray beams to determine the initial positions of the atoms, solving the so-called "phase problem" in crystallography.[3]

  • Refinement: This is an iterative process where the atomic positions and other parameters are adjusted to achieve the best possible agreement between the calculated diffraction pattern and the experimentally observed data. The quality of the final structure is judged by metrics like the R-factor.

Structural Insights and Molecular Interactions

Analysis of crystal structures reveals more than just atomic coordinates. In the case of 7-nitroquinazolin-4(3H)-one, the crystal packing is dominated by intermolecular N—H⋯O hydrogen bonds, which link molecules into pairs (dimers).[9] These dimers are further connected through weaker C—H⋯O and C—H⋯N interactions, along with π–π stacking, to form a stable three-dimensional network.[9]

Such interactions are critical in drug development. The ability of a molecule to form specific hydrogen bonds or engage in π–π stacking with a biological target (like a protein kinase) is often the basis of its therapeutic effect. The data from crystallography provides an empirical foundation for understanding these potential interactions, guiding the design of derivatives with improved binding affinity and selectivity.

Conclusion

The crystallographic analysis of 8-substituted quinazolinone derivatives is an indispensable tool in modern drug discovery. It provides unambiguous structural proof and critical insights into the three-dimensional properties that govern molecular interactions. The protocols and data presented in this guide underscore the importance of meticulous synthetic chemistry, precise crystallization techniques, and rigorous crystallographic analysis. By leveraging this detailed structural information, researchers can more effectively design and develop novel quinazolinone-based compounds with enhanced therapeutic potential, ultimately contributing to the advancement of medicinal chemistry and the treatment of disease.

References

  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. (2023). MDPI. Available at: [Link]

  • Design, synthesis, X-ray crystal structure, and antimicrobial evaluation of novel quinazolinone derivatives containing the 1,2,4-triazole Schiff base moiety and an isopropanol linker. (2023). PubMed. Available at: [Link]

  • 8-Nitroquinoline. (n.d.). PMC. Available at: [Link]

  • 8-Nitroquinoline | C9H6N2O2. (n.d.). PubChem. Available at: [Link]

  • 7-Nitroquinazolin-4(3H)-one. (n.d.). PMC - NIH. Available at: [Link]

  • (PDF) 8-Nitroquinoline. (2011). ResearchGate. Available at: [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC. Available at: [Link]

  • Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation. (2020). PMC. Available at: [Link]

  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). Department of Chemistry | UZH - Universität Zürich. Available at: [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026). Oreate AI Blog. Available at: [Link]

  • Quinazolinone – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of 8-Bromo-3-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile

8-Bromo-3-methylquinazolin-4(3H)-one is a halogenated nitrogen-containing heterocycle often used as a pharmaceutical building block.[1] Unlike simple organic solvents, this compound presents specific disposal challenges due to the presence of the bromine atom on the quinazolinone scaffold.

Improper disposal (e.g., drain pouring or mixing with non-halogenated waste) risks creating toxic byproducts during downstream thermal treatment and violates EPA standards for halogenated organic waste.

Chemical Safety Data (GHS Classification)

Note: While specific SDS data may vary by vendor synthesis routes, the following represents the standard safety profile for brominated quinazolinone derivatives.

ParameterClassificationHazard Statement
Signal Word WARNING
Health Hazards Skin Irritant (Cat 2)H315: Causes skin irritation.[1][2][3]
Eye Irritant (Cat 2A)H319: Causes serious eye irritation.[1][2]
STOT-SE (Cat 3)H335: May cause respiratory irritation.[1][2]
Chemical Class Halogenated OrganicCritical: Generates Hydrogen Bromide (HBr) upon combustion.[1]
Physical State Solid (Powder/Crystal)Dust explosion hazard if aerosolized in high concentrations.[1]

Pre-Disposal Assessment & Workflow

Before disposing of any quantity, you must categorize the waste state. The presence of the bromine atom dictates that this material must be directed to waste streams capable of scrubbing acid gases during incineration.

Disposal Decision Tree

The following logic flow ensures compliance with RCRA guidelines for halogenated organics.

DisposalWorkflow cluster_warning *CRITICAL SAFETY NOTE Start Waste: this compound StateCheck Determine Physical State Start->StateCheck IsSolid Solid (Pure or Precipitate) StateCheck->IsSolid IsLiquid Solution (Dissolved) StateCheck->IsLiquid IsDebris Contaminated Debris (Gloves, Weigh Boats) StateCheck->IsDebris SolidBin Container A: Solid Hazardous Waste (Label: Halogenated Organic) IsSolid->SolidBin LiquidCheck Check Solvent Type IsLiquid->LiquidCheck DebrisBin Container D: Solid Hazardous Debris (Double Bagged) IsDebris->DebrisBin Incineration Final Fate: High-Temp Incineration (w/ Acid Scrubbers) SolidBin->Incineration HaloSolvent Container B: Halogenated Solvent Waste (e.g., DCM, Chloroform) LiquidCheck->HaloSolvent Dissolved in DCM/Chloroform LiquidCheck->HaloSolvent Dissolved in DMSO/Methanol HaloSolvent->Incineration NonHaloSolvent Container C: Non-Halogenated Waste* (*ONLY if <1% Halogen content) DebrisBin->Incineration

Figure 1: Decision matrix for segregating brominated quinazolinone waste. Note that even if dissolved in non-halogenated solvents (like Methanol), the presence of the brominated solute often necessitates classifying the whole mixture as halogenated waste to prevent equipment corrosion at the disposal facility.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired shelf stock, reaction precipitates, or weighing errors.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1] Do not use metal containers, as residual moisture can react with the bromine moiety over time to cause corrosion.

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituents: "this compound" (Do not use abbreviations).[1]

    • Hazard Checkbox: Select "Toxic" and "Irritant."[1]

    • Critical Tag: Write "HALOGENATED ORGANIC SOLID" clearly on the tag.[1]

  • Transfer:

    • Perform transfer inside a fume hood to capture dust.[1]

    • Use a disposable spatula (dispose of spatula as contaminated debris).[1]

    • Do not sweep into general trash.[1]

Protocol B: Liquid Waste (Mother Liquors/Rinsates)

Applicability: Reaction mixtures, HPLC eluent, or cleaning solvents.[1]

  • Segregation Rule: Because the solute contains Bromine, the entire solution should default to the Halogenated Waste stream.

    • Why? If you pour a brominated compound into a non-halogenated solvent drum (e.g., pure Acetone waste), the downstream incinerator may not be equipped to scrub the HBr gas produced, leading to regulatory fines or emission violations.

  • Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., nitric acid) or strong bases, which could react with the quinazolinone ring or the bromine substituent.

  • pH Adjustment: If the solution is acidic (e.g., from a reaction workup), neutralize to pH 5–9 before adding to the solvent drum to prevent drum corrosion.

Protocol C: Contaminated Debris

Applicability: Gloves, paper towels, weigh boats, syringes.[1]

  • Collection: Place all solid debris into a clear plastic chemically resistant bag (6-mil polyethylene).

  • Sealing: Twist and tape the bag neck (Gooseneck seal) to prevent dust release.[1]

  • Disposal: Place the sealed bag into the laboratory's "Hazardous Solid Debris" drum. Do not place in regular trash or biohazard bins.

Scientific Rationale & Compliance (E-E-A-T)

Why Segregate Halogenated Heterocycles?

As a Senior Scientist, it is crucial to understand the downstream impact of your disposal choices.

  • Thermal Oxidation Chemistry: When this compound is incinerated, the carbon backbone oxidizes to

    
    , but the bromine atom forms Hydrogen Bromide (
    
    
    
    ) or diatomic Bromine (
    
    
    ).[1]
    
    
    [1]
  • Equipment Protection:

    
     is highly corrosive to the refractory lining of standard incinerators.[1] Facilities designated for "Halogenated Waste" utilize wet scrubbers (typically caustic soda) to neutralize these acid gases before release.[1]
    
  • Dioxin Prevention: Improper combustion of halogenated aromatics at lower temperatures (often found in non-specialized incinerators) can theoretically lead to the formation of polybrominated dibenzodioxins (PBDDs), which are persistent environmental pollutants.

Regulatory Grounding[1]
  • EPA RCRA Status: While this specific CAS is not typically "P" or "U" listed by name, it falls under the "characteristic" definition if it exhibits toxicity. Furthermore, under 40 CFR 268 , halogenated organic compounds (HOCs) are restricted from land disposal and must be treated via specific combustion methods [1].

  • Prudent Practices: The National Research Council guidelines explicitly state that halogenated solvents and solids must be segregated from non-halogenated waste to minimize disposal costs and environmental risks [2].

Emergency Contingencies

ScenarioImmediate Action
Spill (Solid) 1. Evacuate immediate area. 2. Don PPE (Nitrile gloves, N95 mask or respirator, goggles). 3. Cover with wet paper towels to prevent dust.[1] 4. Scoop into hazardous waste container.
Spill (Liquid) 1. Absorb with vermiculite or spill pads.[1] 2. Do not use paper towels if the solvent is an oxidizer.[1] 3. Place absorbent in "Solid Debris" bag.
Skin Contact Wash with soap and water for 15 minutes.[1] The bromine moiety can increase lipophilicity, potentially aiding skin absorption.

References

  • U.S. Environmental Protection Agency (EPA). Land Disposal Restrictions for Halogenated Organic Compounds (40 CFR Part 268). [Link][1]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[4] Washington, DC: The National Academies Press.[4] [Link]

  • PubChem. Compound Summary: Quinazolinone Derivatives (General Safety). [Link][1]

Sources

Personal protective equipment for handling 8-Bromo-3-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 8-Bromo-3-methylquinazolin-4(3H)-one

This document provides essential, field-proven guidance for the safe handling and disposal of this compound. As a brominated heterocyclic compound belonging to the quinazolinone class, this substance warrants careful handling due to its potential biological activity and the general hazards associated with halogenated organic molecules.[1] This guide is designed for researchers, scientists, and drug development professionals to establish a self-validating system of safety that protects personnel and ensures experimental integrity.

Core Hazard Assessment & Toxidicological Profile

While a comprehensive toxicological profile for this compound is not thoroughly established, its structure necessitates a cautious approach.[2] The quinazolinone scaffold is known for a wide range of biological activities, and halogenated organic compounds are often associated with potential irritation and toxicity.[3][4]

Primary Routes of Exposure & Potential Hazards:

  • Inhalation: May cause respiratory tract irritation.[2][5] Handling procedures that could generate dust or aerosols must be minimized.

  • Skin Contact: May cause skin irritation.[5] Halogenated compounds can potentially be absorbed through the skin.

  • Eye Contact: May cause serious eye irritation.[5]

  • Ingestion: Harmful if swallowed.[5]

Due to these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE): A System-Based Approach

The selection of PPE is not merely a checklist but a critical system designed to provide barriers against all potential exposure routes. The following recommendations are based on established safety protocols for handling hazardous halogenated chemical compounds.[6]

Eye and Face Protection
  • Specification: ANSI-approved (or equivalent standard, e.g., EN166) chemical splash goggles are mandatory for all operations.

  • Causality & Expertise: Standard safety glasses with side shields offer insufficient protection against splashes and fine particulates. Chemical splash goggles form a seal around the eyes, providing robust protection. For procedures with a significant risk of splashing, such as transferring solutions or reacting under pressure, a full-face shield must be worn in addition to splash goggles.[7]

Hand Protection
  • Specification: Nitrile rubber gloves are the minimum requirement. For prolonged handling or when working with larger quantities, consider double-gloving.

  • Causality & Expertise: Nitrile provides good resistance to a broad range of chemicals, including many halogenated hydrocarbons. It is crucial to inspect gloves for any signs of degradation or perforation before each use. The proper technique for removing gloves (without touching the outer surface with bare skin) is a critical skill to prevent skin contamination.[2]

Body Protection
  • Specification: A fully buttoned, long-sleeved laboratory coat is required.

  • Causality & Expertise: This protects against accidental skin contact and prevents the contamination of personal clothing. For operations involving the transfer of volumes greater than 500 mL, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection
  • Specification: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood.[8]

  • Causality & Expertise: A fume hood is the primary engineering control to minimize inhalation exposure to potentially toxic vapors or dust. Work outside of a fume hood is strongly discouraged. If unavoidable, a formal risk assessment must be conducted, and appropriate respiratory protection, such as a powered air-purifying respirator (PAPR), may be required.[9] All personnel requiring respirators must be enrolled in a respiratory protection program with proper fit-testing.

PPE Summary for Key Laboratory Operations
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Chemical Splash GogglesNitrile Gloves (Double-gloving recommended)Lab CoatChemical Fume Hood
Preparing Solutions Chemical Splash GogglesNitrile GlovesLab CoatChemical Fume Hood
Transferring >500mL Goggles & Face ShieldNitrile Gloves (Double-gloving recommended)Lab Coat & Chemical-Resistant ApronChemical Fume Hood
Post-Experiment Cleanup Chemical Splash GogglesNitrile GlovesLab CoatChemical Fume Hood

Operational & Disposal Plans

A safe protocol is a self-validating system that extends from preparation to disposal.

Safe Handling Workflow

The following workflow outlines the critical steps for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase risk_assessment 1. Risk Assessment (Review SDS & SOP) ppe_don 2. Don PPE (Inspect Gloves) risk_assessment->ppe_don fume_hood_prep 3. Prepare Fume Hood (Verify Airflow, Gather Materials) ppe_don->fume_hood_prep handling 4. Chemical Handling (Weighing, Transfers) fume_hood_prep->handling decon 5. Decontaminate (Glassware & Surfaces) handling->decon ppe_doff 6. Doff PPE (Proper Technique) decon->ppe_doff waste 7. Waste Segregation (Halogenated Waste Stream) ppe_doff->waste wash 8. Personal Hygiene (Wash Hands Thoroughly) waste->wash

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-3-methylquinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
8-Bromo-3-methylquinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.